IGF1Rtide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQVWWLDJKNMP-YCOAWBJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H114N18O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1595.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the In Vitro Mechanism of Action of IGF1Rtide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF1Rtide is a synthetic peptide that serves as a crucial tool in the study of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key regulator of cellular growth, proliferation, and metabolism. Dysregulation of the IGF-1R signaling pathway is implicated in a variety of diseases, most notably cancer, making it a significant target for therapeutic development. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its established role as a substrate for monitoring IGF-1R kinase activity. Furthermore, this guide details the downstream signaling cascades of IGF-1R and outlines key experimental protocols to assess the impact of modulating this pathway.
While this compound's primary documented application is as a substrate in kinase assays, this guide will also explore the hypothetical context of its use as a competitive inhibitor to provide a comprehensive framework for in vitro studies targeting the IGF-1R.
Core Mechanism of Action: this compound as a Kinase Substrate
This compound is a 14-amino acid peptide with the sequence KKKSPGEYVNIEFG, derived from the human insulin (B600854) receptor substrate 1 (IRS-1) protein (residues 891-902)[1]. This sequence encompasses a key tyrosine phosphorylation site for the IGF-1R kinase. In its primary application, this compound functions as a specific substrate in in vitro kinase assays designed to measure the enzymatic activity of the IGF-1R. The core mechanism involves the transfer of a phosphate (B84403) group from ATP to the tyrosine residue within the this compound sequence by the active IGF-1R kinase. The extent of this phosphorylation is then quantified to determine the kinase's activity.
This direct measurement of enzymatic activity makes this compound an invaluable tool for high-throughput screening of potential IGF-1R inhibitors. By assessing a compound's ability to reduce the phosphorylation of this compound, researchers can identify and characterize novel therapeutic candidates that target the IGF-1R.
Quantitative Data Summary
Currently, there is no publicly available data on the binding affinity (IC50 or Ki) of this compound to the IGF-1R, nor are there studies detailing its direct effects on cellular processes such as viability, apoptosis, or cell cycle. Its established role is that of a kinase substrate. For context, a hypothetical IC50 value is included in the table below to illustrate how such data would be presented. The table also includes kinetic parameters for ATP in IGF-1R kinase assays, which are critical for assay design.
| Parameter | Analyte/Substrate | Value | Assay Type |
| Binding Affinity (IC50) | This compound | Not Available | Competitive Radioligand Binding |
| Substrate Concentration | This compound | ~250 µM | In Vitro Kinase Assay |
| Apparent ATP Km | ATP | 50 - 110 µM | In Vitro Kinase Assay |
IGF-1R Signaling Pathways
Activation of the IGF-1R by its endogenous ligands, IGF-1 or IGF-2, triggers a conformational change leading to autophosphorylation of tyrosine residues on its intracellular domain. This initiates a cascade of downstream signaling events, primarily through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway. These pathways are central to regulating cell survival, proliferation, and metabolism.
References
The Role of IGF1Rtide in the IGF-1R Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1][2][3] Its dysregulation is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1] IGF1Rtide is a synthetic peptide that serves as a crucial tool for researchers studying this pathway. It is derived from the human insulin (B600854) receptor substrate 1 (IRS-1), a key downstream component of the IGF-1R signaling cascade.[1] This guide provides a comprehensive overview of the role of this compound, its application in high-throughput screening for kinase inhibitors, and detailed experimental protocols.
The IGF-1R Signaling Pathway
The IGF-1R is a transmembrane receptor tyrosine kinase. The binding of its ligands, IGF-1 or IGF-2, induces receptor autophosphorylation, which in turn initiates a cascade of intracellular signaling events. Two primary pathways are activated downstream of IGF-1R:
-
The PI3K/Akt Pathway: This pathway is central to cell survival, metabolism, and proliferation.
-
The Ras/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[1]
This compound's amino acid sequence corresponds to a phosphorylation site within IRS-1, placing it at the nexus of these critical downstream signaling cascades.[1]
The Role of this compound as a Substrate
This compound is a synthetic peptide substrate with the amino acid sequence Ac-KKKSPGEYVNIEFG-NH2, derived from human IRS-1.[4] Its primary role is to serve as a substrate in in vitro kinase assays to measure the activity of the IGF-1R kinase. This makes it an invaluable tool for high-throughput screening (HTS) of potential IGF-1R inhibitors.[1] In these assays, the phosphorylation of this compound by the IGF-1R kinase is measured. A decrease in the phosphorylation of this compound in the presence of a test compound indicates that the compound is a potential inhibitor of IGF-1R.
There is no evidence to suggest that this compound has any direct inhibitory or signaling role within a cellular context. Its utility is confined to its role as a specific substrate in controlled, in vitro environments.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound and related reagents in IGF-1R kinase assays.
| Parameter | Recommended Value/Range | Source(s) |
| This compound Substrate Concentration | ~250 µM | [4] |
| ATP Concentration (Starting) | 10 µM - 250 µM | [4] |
| Apparent ATP Km (Phosphorylated IGF-1R) | 50 µM - 110 µM | [4] |
| Component | Sequence/Description | Source(s) |
| This compound Sequence | Ac-KKKSPGEYVNIEFG-NH2 | [4] |
| Kinase Assay Buffer Example | 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and drug discovery.
Protocol 1: High-Throughput Screening (HTS) Kinase Assay Workflow
This workflow outlines the general steps for an HTS campaign to identify IGF-1R inhibitors using this compound.
Protocol 2: Radiometric IGF-1R Kinase Assay
This protocol utilizes radiolabeled ATP to measure the phosphorylation of this compound.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate
-
Kinase Assay Buffer
-
[γ-³³P]-ATP
-
10mM ATP Stock Solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Thaw all components on ice.
-
Prepare the reaction mixture in a 1.5 mL tube containing Kinase Assay Buffer, distilled H₂O, this compound, and the active IGF-1R enzyme.
-
Set up a blank control excluding the this compound substrate, replacing it with an equal volume of distilled H₂O.[5]
-
Initiate the reaction by adding the [γ-³³P]-ATP Assay Cocktail to a final volume of 25 µL.
-
Incubate the mixture in a water bath at 30°C for 15 minutes.[5]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto individual pre-cut strips of phosphocellulose P81 paper.[5]
-
Air dry the P81 strips and wash them three times for approximately 10 minutes each in 1% phosphoric acid solution with gentle stirring.
-
Count the radioactivity on the P81 paper using a scintillation counter.
-
Determine the corrected counts per minute (cpm) by subtracting the blank control value and calculate the kinase-specific activity.[5]
Protocol 3: ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radiometric, homogeneous assay that measures ADP produced during the kinase reaction.
Materials:
-
IGF-1R Kinase Enzyme System (contains active IGF-1R and this compound)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer
-
ATP
Procedure:
-
Thaw all components on ice.
-
Prepare a 2X Kinase Assay Buffer.
-
Prepare the ATP Assay Solution at the desired concentration.
-
In a 96-well plate, set up the kinase reaction by adding the diluted active IGF-1R enzyme, this compound substrate, and any test compounds.
-
Initiate the reaction by adding the ATP Assay Solution.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[6]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.[6]
Protocol 4: Western Blot Analysis of IGF-1R Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., cancer cell line overexpressing IGF-1R)
-
Cell culture medium and supplements
-
IGF-1 ligand
-
Test compound (potential IGF-1R inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Digital imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the test compound at various concentrations for a specified time, followed by stimulation with IGF-1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities to determine the effect of the test compound on the phosphorylation of IGF-1R and its downstream targets.
Protocol 5: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the inhibitory effect of the compound.
Conclusion
This compound is a well-defined and indispensable tool for the study of the IGF-1R signaling pathway. Its role as a specific substrate in in vitro kinase assays enables the high-throughput screening and characterization of potential IGF-1R inhibitors. The experimental protocols provided in this guide offer a framework for utilizing this compound and associated techniques to advance our understanding of IGF-1R signaling and to accelerate the development of novel therapeutics targeting this important pathway in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Controlled Signaling—Insulin-Like Growth Factor Receptor Endocytosis and Presence at Intracellular Compartments [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
Biochemical Characterization of IGF1R-tide Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF1R-tide is a synthetic peptide that serves as a crucial tool in the study of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane tyrosine kinase pivotal to cellular growth, proliferation, and metabolism.[1] Dysregulation of the IGF-1R signaling pathway is implicated in various diseases, including cancer, making it a significant target for therapeutic development.[2] IGF1R-tide is derived from the human insulin (B600854) receptor substrate 1 (IRS-1), a key downstream component of the IGF-1R signaling cascade, and its specific amino acid sequence makes it an excellent substrate for in vitro kinase assays.[1] This guide provides an in-depth overview of the biochemical characteristics of IGF1R-tide, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and workflows.
Physicochemical Properties of IGF1R-tide
IGF1R-tide is a well-characterized peptide with defined physical and chemical properties critical for its application in biochemical assays.
| Property | Value | Reference |
| Amino Acid Sequence | KKKSPGEYVNIEFG | [3] |
| Source | Synthetic peptide derived from human IRS-1 (residues 891-902) | [3] |
| Molecular Weight | 1595.83 Da | [3] |
| Purity | ≥95% (as determined by HPLC) | [3] |
| Formulation | Lyophilized powder | [3] |
| Storage and Stability | Store desiccated at -20°C for up to one year. Reconstituted solutions should be aliquoted and stored at -20°C for up to six months; avoid repeated freeze-thaw cycles. | [4] |
| Solubility | Soluble in water and aqueous buffers. Recommended to reconstitute in 25 mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL. | [3] |
Biochemical Interaction with IGF-1R
Binding Affinity
The binding affinity of IGF1R-tide to the IGF-1R is a critical parameter for understanding their interaction. A competitive binding assay is the standard method to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a competing ligand. Although IGF1R-tide is a substrate, its affinity for the receptor's active site can be assessed using this method.
Note: The following table presents a hypothetical structure for reporting binding affinity data. Experimentally determined values for IGF1R-tide are not currently available in the reviewed literature.
| Parameter | Value | Method |
| Dissociation Constant (Kd) | Not Reported | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| IC50 | Not Reported | Competitive Binding Assay |
Kinase Inhibition
IGF1R-tide is primarily used as a substrate in kinase assays to determine the potency of IGF-1R inhibitors. In such assays, the ability of a test compound to prevent the phosphorylation of IGF1R-tide by the IGF-1R kinase is measured.
Note: The following table illustrates how IC50 values for various IGF-1R inhibitors are typically presented. These are not IC50 values for IGF1R-tide itself.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| BMS-536924 | IGF-1R, IR | 100 (IGF-1R), 73 (IR) | [5] |
| OSI-906 (Linsitinib) | IGF-1R, IR | 35 (IGF-1R), 75 (IR) | [2] |
| NVP-AEW541 | IGF-1R, IR | 150 (IGF-1R), 140 (IR) | [6] |
| Ganitumab (AMG 479) | IGF-1R | 0.22 (murine IGF1R, Kd) | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate biochemical characterization of IGF1R-tide and its use in drug discovery.
IGF-1R Kinase Assay
This protocol describes a method to measure the kinase activity of IGF-1R using IGF1R-tide as a substrate.
Materials:
-
Recombinant human IGF-1R (active kinase domain)
-
IGF1R-tide peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[8]
-
[γ-³³P]ATP or an antibody-based detection system (e.g., phospho-specific antibody)
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter or plate reader)
Procedure:
-
Prepare a reaction mixture containing the Kinase Assay Buffer, a specified concentration of the active IGF-1R enzyme, and the test inhibitor at various concentrations.
-
Add IGF1R-tide to the reaction mixture to a final concentration of 1 mg/ml.[8]
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using radiometric detection) to a final concentration of 250 µM.[8]
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated IGF1R-tide.
-
Radiometric Assay: Quantify the incorporated radioactivity using a scintillation counter.
-
Antibody-based Assay: Use a phospho-specific antibody that recognizes the phosphorylated form of IGF1R-tide, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore), and measure the signal using a plate reader.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound (in this case, hypothetically IGF1R-tide) to IGF-1R.
Materials:
-
Recombinant human IGF-1R
-
Labeled IGF-1 (e.g., [¹²⁵I]-IGF-1)
-
Unlabeled IGF1R-tide
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation counter
Procedure:
-
In a 96-well plate, add a fixed concentration of labeled IGF-1 to all wells.
-
Add increasing concentrations of unlabeled IGF1R-tide to the experimental wells.
-
Add the recombinant IGF-1R to all wells.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 4°C for 16-18 hours).[9]
-
Separate the bound and free labeled ligand by rapid filtration through the filter plate, followed by washing with ice-cold Binding Buffer.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of IGF1R-tide.
-
Use non-linear regression analysis to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
IGF-1R Signaling Pathway
The binding of ligands such as IGF-1 or IGF-2 to the IGF-1R initiates a cascade of intracellular signaling events.[1] The two major pathways activated are the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[1] IGF1R-tide's sequence corresponds to a phosphorylation site within IRS-1, placing it at a critical juncture of these downstream signaling cascades.[1]
Experimental Workflow for IGF-1R Kinase Assay
The following diagram illustrates the key steps in performing an in vitro kinase assay to screen for IGF-1R inhibitors using IGF1R-tide as a substrate.
Conclusion
IGF1R-tide is an indispensable tool for the biochemical investigation of the IGF-1R signaling pathway and the discovery of novel therapeutic inhibitors. Its well-defined physicochemical properties and its role as a specific substrate for the IGF-1R kinase make it ideal for high-throughput screening and detailed enzymatic studies. While quantitative data on its direct binding and kinetic parameters with IGF-1R are not extensively published, the provided protocols offer a clear framework for researchers to determine these values in their own laboratories. The continued use of IGF1R-tide will undoubtedly contribute to a deeper understanding of IGF-1R biology and the development of targeted cancer therapies.
References
- 1. How ligand binds to the type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IGF-IRtide Substrate for in vitro IGF-1R kinase assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. KinaseNET [kinasenet.ca]
- 8. promega.com [promega.com]
- 9. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
The Dawn of IGF-1R Modulation: A Technical History of Peptide-Based Discovery
A comprehensive guide for researchers and drug development professionals on the discovery, history, and core methodologies in the study of peptide modulators of the Insulin-like Growth Factor 1 Receptor (IGF-1R).
The Insulin-like Growth Factor 1 Receptor (IGF-1R) has long been a focal point of research in cellular growth, metabolism, and oncology. Its intricate signaling pathways and association with various pathological conditions have driven the quest for specific and potent modulators. While the initial prompt for "IGF1Rtide" did not correspond to a known specific peptide, the field is rich with a diverse array of peptide-based molecules designed to interact with this critical receptor. This technical guide provides an in-depth exploration of the discovery and history of these peptide modulators, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
A Historical Perspective: From Endogenous Ligands to Engineered Peptides
The journey to modulate the IGF-1R with peptides began with the study of its natural ligands, IGF-1 and IGF-2. The realization of the structural and functional homology between the IGF-1R and the insulin (B600854) receptor (IR) in the mid-1980s laid the groundwork for understanding ligand-receptor interactions and the potential for therapeutic intervention.[1][2] Early research focused on understanding the binding domains of IGF-1 and the receptor, which was crucial for the rational design of peptide-based modulators.
The development of peptide modulators for IGF-1R can be broadly categorized into several key phases:
-
Early 1990s - Peptide Analogues and Mimetics: The initial foray into synthetic modulators involved the creation of peptide analogues of IGF-1. These were designed to either mimic the binding of the native ligand to act as agonists or to compete with it for binding, thereby acting as antagonists. This era was heavily influenced by the growing understanding of the IGF-1 structure and its receptor-binding domains.
-
Late 1990s and Early 2000s - Emergence of Peptide Inhibitors and Vaccine Strategies: As the role of IGF-1R in cancer cell proliferation and survival became more evident, the focus shifted towards developing inhibitory peptides.[3] Concurrently, innovative approaches such as peptide vaccines emerged, aiming to elicit an immune response against the IGF-1R to block its function. These strategies involved identifying and synthesizing B-cell epitopes from the IGF-1R ligand-binding domain.
-
2010s to Present - Viral Peptides and Advanced Mimetics: More recently, the discovery of viral insulin-like peptides (VILPs) has opened new avenues for IGF-1R modulation.[4] These naturally occurring peptides from viruses have been shown to bind to and modulate the IGF-1R, sometimes with unique signaling properties. This period has also seen the development of more sophisticated peptide mimetics, often integrated into biomaterials for enhanced therapeutic delivery and function.[5][6]
Quantitative Data Summary: A Comparative Look at IGF-1R Peptide Modulators
The following tables summarize key quantitative data for various peptide-based modulators of the IGF-1R, providing a comparative overview of their binding affinities and inhibitory or activating concentrations.
Table 1: Binding Affinities of Selected IGF-1R Peptide Modulators
| Peptide/Modulator | Type | Binding Affinity (Kd/IC50) | Assay Method | Source |
| IGF-1 (Human) | Endogenous Agonist | ~0.38 nM (IC50) | Radioligand Competition Assay | [7] |
| Insulin (Human) | Endogenous Ligand | 15.5 nM (IC50) for IGF-1R | Europium-labelled IGF-II Displacement | [8] |
| scLCDV1-VILP | Viral Peptide Antagonist | ~4.5 nM (IC50) | Radioligand Competition Assay | [7] |
| Monoclonal Antibody (7C2) | Antibody Inhibitor | 0.5 - 2.1 nM (KD) | BIAcore | [9] |
| Monoclonal Antibody (9E11) | Antibody Inhibitor | 0.5 - 2.1 nM (KD) | BIAcore | [9] |
| Ganitumab (AMG 479) | Monoclonal Antibody | 0.22 nM (KD) | Not Specified | [10] |
| Figitumumab (CP-751,871) | Monoclonal Antibody | 1.8 nM (IC50) | Not Specified | [10] |
Table 2: Functional Potency of Selected IGF-1R Modulators
| Peptide/Modulator | Type | Potency (IC50/EC50) | Functional Assay | Source |
| IGF-1 (Human) | Endogenous Agonist | 0.86 nmol/L (EC50) | Receptor Phosphorylation Assay | [11] |
| Full-length MGF (IGF-1 Ec) | Peptide Agonist | 7.83 nmol/L (EC50) | Receptor Phosphorylation Assay | [11] |
| NVP-AEW541 | Small Molecule Inhibitor | 150 nM (IC50) | Cell-free Kinase Assay | [10] |
| Linsitinib (OSI-906) | Small Molecule Inhibitor | 35 nM (IC50) | Cell-free Kinase Assay | [10] |
| BMS-754807 | Small Molecule Inhibitor | 1.8 nM (IC50) | Cell-free Kinase Assay | [10] |
Experimental Protocols: Methodologies for Characterizing IGF-1R Peptide Modulators
This section details the core experimental protocols used to discover, characterize, and validate peptide-based modulators of the IGF-1R.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for synthesizing peptides designed to interact with the IGF-1R.
Methodology:
-
Resin Preparation: Start with a solid support resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HOBt/DIC) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verify the identity and purity of the peptide using mass spectrometry and analytical HPLC.[4]
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test peptide to the IGF-1R by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture: Culture cells overexpressing the human IGF-1R (e.g., R+ cells) in appropriate media.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-IGF-1) to all wells.
-
Competition: Add serial dilutions of the unlabeled test peptide to the experimental wells. Include a positive control with unlabeled IGF-1 and a negative control with no competitor.
-
Incubation: Add the cell suspension to the wells and incubate to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][7]
Protocol 3: Receptor Phosphorylation Assay
This assay measures the ability of a peptide to induce or inhibit the autophosphorylation of the IGF-1R, a key step in its activation.
Methodology:
-
Cell Culture and Starvation: Culture cells expressing IGF-1R (e.g., HEK293 cells overexpressing IGF-1R) and then starve them in serum-free media for several hours to reduce basal receptor phosphorylation.
-
Peptide Treatment: Treat the starved cells with various concentrations of the test peptide (for agonists) or with a fixed concentration of IGF-1 in the presence of various concentrations of the test peptide (for inhibitors).
-
Cell Lysis: After a short incubation period, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate the IGF-1R from the cell lysates using an anti-IGF-1R antibody.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Antibody Probing: Probe the membrane with a primary antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine antibody) and a primary antibody for the total IGF-1R β-subunit as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the level of receptor phosphorylation relative to the total receptor amount.[4]
Protocol 4: In Vitro Kinase Assay
This cell-free assay directly measures the enzymatic activity of the IGF-1R kinase domain and the effect of inhibitory peptides.
Methodology:
-
Reagents: Use a purified, recombinant IGF-1R kinase domain, a substrate peptide (e.g., poly(Glu, Tyr)), and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and various concentrations of the inhibitory peptide in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (can be radiolabeled with ³²P or used in a system that detects ADP production).
-
Incubation: Incubate the reaction at a specific temperature for a set period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiolabeling: Spot the reaction mixture onto a filter paper, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity.
-
ADP Detection: Use a commercial kit (e.g., ADP-Glo™) that converts the generated ADP to ATP, which is then detected via a luciferase-based luminescent signal.
-
-
Data Analysis: Determine the IC50 of the inhibitory peptide by plotting the kinase activity against the peptide concentration.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in IGF-1R research.
Caption: A simplified diagram of the major IGF-1R signaling pathways, the PI3K/Akt and MAPK/ERK cascades.
Caption: Workflow for a competitive radioligand binding assay to determine peptide affinity for IGF-1R.
Caption: Workflow for assessing IGF-1R phosphorylation in response to peptide modulators.
References
- 1. karger.com [karger.com]
- 2. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 3. Insulin-Like Growth Factor-1 (IGF-1) and Its Monitoring in Medical Diagnostic and in Sports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A viral insulin-like peptide inhibits IGF-1 receptor phosphorylation and regulates IGF1R gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 Peptide Mimetic-functionalized Hydrogels Enhance MSC Survival and Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Interaction of a viral insulin-like peptide with the IGF-1 receptor produces a natural antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 9. Precise mapping of an IGF-I-binding site on the IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Substrate Specificity of IGF1Rtide for Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF1Rtide is a synthetic peptide that has emerged as a valuable tool in kinase research and drug discovery. Derived from a key signaling protein, its specific amino acid sequence makes it a substrate for a number of protein kinases, most notably the Insulin-like Growth Factor 1 Receptor (IGF-1R). This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailing its known kinase interactions, quantitative phosphorylation data, and the experimental protocols required for its use in research settings.
This compound is a 14-amino acid peptide with the sequence Lys-Lys-Lys-Ser-Pro-Gly-Glu-Tyr-Val-Asn-Ile-Glu-Phe-Gly (KKKSPGEYVNIEFG). This sequence is derived from the human Insulin Receptor Substrate 1 (IRS-1), specifically residues 891-902.[1] IRS-1 is a primary downstream effector of the IGF-1R signaling pathway, a critical regulator of cellular growth, proliferation, and metabolism.[2] The tyrosine residue at position 8 of the this compound sequence is the presumed site of phosphorylation, corresponding to Tyr895 in the full-length human IRS-1 protein.
This compound Substrate Specificity
This compound is a known substrate for several tyrosine kinases. The available quantitative data on its phosphorylation is summarized below.
| Kinase | Gene Symbol | Kinase Family | Km (µM) | kcat/Km (M⁻¹min⁻¹) | Recommended Substrate Concentration (µM) | Source(s) |
| IGF-1R | IGF1R | Receptor Tyrosine Kinase | 26 ± 3.9 | 2.6 x 10³ | ~250 | [3][4] |
| RET | RET | Receptor Tyrosine Kinase | N/A | N/A | N/A | [4] |
| Flt1 | FLT1 | Receptor Tyrosine Kinase | N/A | N/A | N/A | |
| Src | SRC | Non-receptor Tyrosine Kinase | N/A | N/A | N/A | [5] |
| Abl | ABL1 | Non-receptor Tyrosine Kinase | N/A | N/A | N/A |
Signaling Pathways Involving this compound-Related Kinases
The kinases known to phosphorylate this compound are integral components of key cellular signaling pathways. Understanding these pathways provides context for the use of this compound in studying cellular processes and disease.
IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase. Upon binding its ligand, IGF-1, the receptor autophosphorylates, creating docking sites for substrate proteins like IRS-1. Phosphorylated IRS-1 then initiates downstream signaling cascades, primarily the PI3K/Akt pathway, which is crucial for cell survival and metabolism, and the Ras/MAPK pathway, which regulates cell proliferation and differentiation.[2]
RET Signaling Pathway
The RET (Rearranged during transfection) receptor tyrosine kinase is crucial for the normal development of several tissues and is implicated in various cancers when mutated. Ligand binding to a co-receptor (GFRα) leads to RET dimerization and autophosphorylation, activating downstream pathways such as the PI3K/Akt and Ras/MAPK pathways, similar to IGF-1R signaling.
References
IGF1Rtide: A Versatile Tool for Interrogating Kinase-Substrate Interactions and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Its signaling cascade is integral to numerous physiological processes, and its dysregulation is strongly implicated in the pathogenesis of various diseases, including cancer and metabolic disorders.[2][3][4] Consequently, IGF-1R has emerged as a significant therapeutic target for drug development.[2][3] A key approach to studying the intricate mechanisms of IGF-1R signaling and identifying potential inhibitors is the use of specific peptide substrates in in vitro and cellular assays.[2][5]
IGF1Rtide is a synthetic peptide derived from the human insulin (B600854) receptor substrate 1 (IRS-1), a primary intracellular substrate of the IGF-1R.[2] Specifically, its 14-amino acid sequence, KKKSPGEYVNIEFG, corresponds to residues 891-902 of human IRS-1.[6] This sequence encompasses a crucial tyrosine phosphorylation site, making this compound an excellent tool for studying the kinase-substrate interactions of IGF-1R and for high-throughput screening of potential inhibitors.[2] This technical guide provides an in-depth overview of this compound, its application in studying kinase-substrate interactions, detailed experimental protocols, and its role in drug development.
The IGF-1R Signaling Pathway
Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1 receptor undergoes a conformational change, leading to the autophosphorylation of several tyrosine residues within its intracellular kinase domain.[4] This activation initiates a complex and tightly regulated signaling network, primarily transduced through two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[1][2]
-
The PI3K/AKT Pathway: This pathway is predominantly associated with cell survival, growth, and metabolism.[2] Following IGF-1R activation, the phosphorylated receptor recruits and phosphorylates IRS-1.[7] Phosphorylated IRS-1 then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3, in turn, recruits and activates AKT (also known as protein kinase B), which then phosphorylates a multitude of downstream targets to promote cell survival and metabolic functions.[4][7]
-
The Ras/MAPK Pathway: This cascade is primarily linked to cell proliferation and differentiation.[2][8] The activated IGF-1R can also recruit the adaptor protein Shc, which, along with Grb2 and SOS, forms a complex that activates Ras.[3][9] Ras, a small GTPase, then initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase).[2][9] Activated ERK translocates to the nucleus to regulate the activity of transcription factors that control gene expression related to cell proliferation and differentiation.[9]
This compound, being derived from IRS-1, sits (B43327) at a critical juncture of these signaling cascades, making it a highly relevant substrate for studying the initial phosphorylation events mediated by IGF-1R.[2]
Caption: IGF-1R Signaling Cascade.
Quantitative Data on IGF-1R Modulation
The following tables summarize representative preclinical and clinical data for IGF-1R agonists. While this data was not generated using this compound specifically, it provides a benchmark for the anticipated performance of novel agents targeting the IGF-1R.
Table 1: Preclinical In Vitro Data for IGF-1R Agonists [4]
| Parameter | Value | Compound Type | Assay |
| Binding Affinity (IC50) | 0.14 - 0.34 nM | IGF-1 Analog | Radioligand Displacement Assay |
| Receptor Phosphorylation (EC50) | ~7.0 ng/mL | Recombinant IGF-1 | Cell-based Reporter Assay |
| Glucose Uptake Stimulation | ~34% increase | Recombinant IGF-1 | Hyperinsulinemic Clamp in vivo |
Table 2: Preclinical Pharmacokinetic Data for Peptide-Based IGF-1R Agonists [4]
| Parameter | Value | Animal Model | Route |
| Half-life (t1/2) | 23.7 - 76.1 h (dose-dependent) | Rhesus Macaque | Subcutaneous |
| Bioavailability | High (not specified) | Rat / Monkey | Subcutaneous |
Table 3: Clinical Data from Trials of IGF-1 Analogs in Metabolic Disorders [4]
| Parameter | Change | Patient Population | Dosage | Duration |
| Hemoglobin A1c (HbA1c) | Dose-dependent reduction | Type 1 Diabetes | 10-80 mcg/kg/day | 12 weeks |
| Insulin Requirement | 52% reduction | Type 1 Diabetes | Not specified | 2 weeks |
| Fasting Glucose | 23% reduction | Type 1 Diabetes | Not specified | 2 weeks |
| Insulin Sensitivity | Improved | GHD with Type 2 Diabetes | 30 µg/kg/day | 5 months |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of compounds targeting IGF-1R, and this compound serves as a key reagent in many of these assays.
Protocol 1: In Vitro IGF-1R Kinase Assay
This assay measures the phosphorylation of this compound by the IGF-1R kinase domain and is a primary method for identifying and characterizing IGF-1R inhibitors.[10]
Objective: To determine the enzymatic activity of the IGF-1R kinase and assess the potency of inhibitory compounds.
Materials:
-
Recombinant active IGF-1R kinase domain
-
This compound substrate peptide (>98% purity recommended)[10]
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)[10]
-
Test compounds (potential inhibitors)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)[11]
Procedure:
-
Reaction Setup: In a 384-well plate, dispense the test compounds at various concentrations.[2]
-
Enzyme/Substrate Addition: Add a pre-mixed solution of the IGF-1R kinase domain and this compound to each well.[2]
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).[10][11]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent, which terminates the kinase reaction and eliminates any remaining ATP. Incubate at room temperature.[2][11]
-
Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and, in the presence of luciferase/luciferin, produces a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).[2][11]
-
Read Luminescence: Measure the luminescent signal using a plate reader.[2]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce IGF-1R activity by 50%.
Caption: High-Throughput Kinase Assay Workflow.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the IGF-1 receptor by measuring its ability to compete with a radiolabeled ligand.[4]
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the human IGF-1 receptor.
Materials:
-
Human IGF-1R-overexpressing cell membranes (e.g., from HEK293-IGF1R cells)
-
[¹²⁵I]-IGF-1 (radioligand)
-
Unlabeled IGF-1 (for positive control)
-
Test compound (e.g., this compound or a small molecule inhibitor)
-
Binding buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of [¹²⁵I]-IGF-1 to all wells.[4]
-
Competition: Add serial dilutions of the test compound to the experimental wells. Add serial dilutions of unlabeled IGF-1 to the positive control wells.[4]
-
Incubation: Add the cell membrane preparation to all wells and incubate to allow the binding to reach equilibrium (e.g., 16-18 hours at 4°C).[4]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[4]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-IGF-1.[4]
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound serves as a valuable and specific tool for the detailed investigation of IGF-1R kinase activity and for the discovery of novel therapeutic agents. Its derivation from a key physiological substrate, IRS-1, ensures its relevance in assays designed to mimic the initial steps of the IGF-1R signaling cascade. The protocols and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of kinase-substrate interactions and their pursuit of innovative therapies targeting the IGF-1R pathway. The continued application of such tools will undoubtedly deepen our understanding of IGF-1R biology and accelerate the development of next-generation therapeutics.
References
- 1. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pnas.org [pnas.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
An In-depth Technical Guide on IGF1Rtide and its Interaction with the ATP Binding Site of the IGF-1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase pivotal in cellular growth, proliferation, and metabolism.[1] Its dysregulation is implicated in various cancers, making it a significant therapeutic target.[2] IGF1Rtide, a synthetic peptide derived from the human insulin (B600854) receptor substrate 1 (IRS-1), serves as a crucial tool for studying IGF-1R's kinase activity.[2][3] This document provides a comprehensive technical overview of this compound, its role as an IGF-1R substrate, and its functional interaction with the ATP binding site. We will delve into the core signaling pathways, present quantitative data for assay development, provide detailed experimental protocols, and visualize these concepts using Graphviz diagrams.
This compound: A Substrate for IGF-1R Kinase
This compound is a 14-amino acid synthetic peptide with the sequence KKKSPGEYVNIEFG.[4][5] This sequence is derived from residues 891-902 of the human Insulin Receptor Substrate 1 (IRS-1), a primary downstream target of the activated IGF-1R.[3][5] The tyrosine residue within this sequence serves as the specific phosphorylation site for the IGF-1R kinase. Due to its specific sequence, this compound is an excellent substrate for in vitro kinase assays, particularly for high-throughput screening (HTS) of potential IGF-1R inhibitors.[2]
The IGF-1R Signaling Cascade
The binding of ligands such as IGF-1 or IGF-2 to the extracellular domain of IGF-1R triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[1] This activation initiates a cascade of intracellular signaling events.[2] The activated receptor kinase then phosphorylates substrate proteins, including IRS-1.[6][7] Phosphorylated IRS proteins act as docking sites for downstream signaling molecules, activating two primary pathways:
-
The PI3K/Akt Pathway: This is the main pathway for the metabolic actions of IGF-1R and is crucial for cell survival.[1][2]
-
The Ras/MAPK Pathway: This pathway is primarily associated with cell proliferation and differentiation.[1][2]
This compound's sequence corresponds to a key phosphorylation site within IRS-1, placing it at the nexus of these critical signaling cascades.[2]
Interaction with the ATP Binding Site: A Functional Relationship
As a substrate, this compound does not directly bind to the ATP binding pocket of the IGF-1R kinase domain. Instead, it binds to the substrate-binding pocket. The ATP binding site and the substrate binding site are distinct but functionally linked within the catalytic domain of the kinase.
The activation loop of the unphosphorylated IGF-1R kinase domain acts as a pseudosubstrate, blocking both the ATP- and substrate-binding sites.[8] Upon ligand binding and subsequent autophosphorylation of key tyrosine residues (Tyr1131, Tyr1135, and Tyr1136) in the activation loop, the kinase undergoes a conformational change.[8][9] This change opens up both the ATP and substrate binding pockets, allowing for catalysis.[10]
Therefore, the interaction of this compound with the ATP binding site is indirect but essential. The binding of both ATP to its pocket and this compound to the substrate pocket is required for the phosphotransfer reaction to occur. Inhibitors of IGF-1R can be classified based on their mechanism of action relative to these binding sites:
-
ATP-competitive inhibitors: These molecules bind directly to the ATP binding pocket, preventing ATP from binding and thus inhibiting kinase activity.[10]
-
Non-ATP competitive inhibitors: These inhibitors bind to allosteric sites, which are distinct from the ATP binding pocket, and induce conformational changes that inactivate the kinase.[11]
-
Substrate-competitive inhibitors: These molecules compete with the substrate (like this compound) for binding to the substrate-binding pocket.
Quantitative Data for Kinase Assays
The following table summarizes key quantitative parameters for utilizing this compound in IGF-1R kinase assays. It is important to note that optimal concentrations may vary depending on the specific assay format and should be determined empirically.
| Parameter | Value | Reference | Notes |
| This compound Substrate Concentration | 20 µM - 250 µM | [12][13] | A common starting point for kinase assays. The optimal concentration should be determined by substrate titration. |
| ATP Concentration | Km,app or 10 µM | [12][13][14] | For inhibitor screening, using the ATP concentration at its apparent Michaelis-Menten constant (Km,app) is recommended to ensure sensitivity. |
| Apparent ATP Km (Km,app) for IGF-1R | ~8.3 µM | [14] | This value can vary depending on the specific kinase preparation and assay conditions. It is recommended to determine the Km,app experimentally. |
| Control Inhibitor: Staurosporine IC50 | 9.0 nM | [13] | A potent, non-selective kinase inhibitor often used as a positive control in kinase assays. |
Experimental Protocols
Radiometric Kinase Assay ([³³P]-ATP)
This protocol measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]-ATP onto the this compound substrate.
Materials:
-
Active IGF-1R kinase
-
This compound substrate (e.g., 1 mg/mL stock in distilled H₂O)[15]
-
Kinase Assay Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 20mM MgCl₂, 12.5mM MnCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)[15]
-
[γ-³³P]-ATP Assay Cocktail (e.g., 250 µM)[15]
-
Phosphocellulose P81 paper[15]
-
0.425% Phosphoric acid[12]
-
Methanol[12]
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.[15]
-
In a pre-cooled microfuge tube, prepare the reaction mixture (initial volume 20 µL) by adding the following components:
-
Set up a blank control by replacing the substrate with an equal volume of distilled H₂O.[15]
-
Initiate the reaction by adding 5 µL of [γ-³³P]-ATP Assay Cocktail (final volume 25 µL).[15]
-
Incubate the mixture in a water bath at 30°C for 15-40 minutes.[12][15]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto individual pre-cut strips of phosphocellulose P81 paper.[15]
-
Wash the phosphocellulose strips four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.[12]
-
Allow the strips to dry and measure the incorporated radioactivity using a scintillation counter.[12]
Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Active IGF-1R kinase
-
This compound substrate
-
ATP
-
IGF1R Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[16]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[16]
-
384-well assay plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and any test inhibitors in the Kinase Buffer.[16]
-
In a 384-well plate, add the following to each well:
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate at room temperature for 30 minutes.[16]
-
Record the luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus the kinase activity.[16]
Competitive Binding Assay
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a labeled ligand for binding to IGF-1R.
Materials:
-
IGF-1R coated microplates[17]
-
Labeled IGF-1 (e.g., biotinylated or radiolabeled)[17]
-
Test compound (e.g., unlabeled this compound or small molecule inhibitor)[17]
-
Assay Buffer (e.g., PBS with 0.1% BSA)[17]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[17]
-
Detection Reagent (e.g., streptavidin-HRP for biotinylated ligand)[17]
-
Substrate and Stop Solution for HRP[17]
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add the diluted test compound to the wells of the IGF-1R coated microplate.[17]
-
Add a fixed concentration of labeled IGF-1 to all wells (except for the blank).[17]
-
Include controls for maximum binding (labeled IGF-1 with no competitor) and non-specific binding (labeled IGF-1 with a large excess of unlabeled IGF-1).
-
Incubate the plate for 2 hours at room temperature to reach binding equilibrium.[17]
-
Wash the plate three times with Wash Buffer to remove unbound ligands.[17]
-
Add the Detection Reagent and incubate as recommended by the manufacturer.[17]
-
Wash the plate three times with Wash Buffer.[17]
-
Add the substrate and incubate until sufficient color develops.[17]
-
Stop the reaction with Stop Solution.[17]
-
Read the absorbance at the appropriate wavelength.
-
Plot the signal against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Conclusion
This compound is an indispensable tool for the investigation of IGF-1R kinase activity and the screening of potential inhibitors. While it does not directly compete for the ATP binding site, its interaction with the substrate-binding pocket is a critical prerequisite for the catalytic function of the kinase. A thorough understanding of this functional relationship, along with robust and well-characterized assay protocols, is essential for researchers in both academic and drug discovery settings. The quantitative data and methodologies provided herein offer a solid foundation for the effective utilization of this compound in advancing our understanding of IGF-1R signaling and in the development of novel therapeutics.
References
- 1. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound ≥95% (HPLC) [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sinobiological.com [sinobiological.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Insulin-like growth factor 1 receptor (IGF-1R) signaling pathway [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for IGF1Rtide in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing IGF1Rtide, a synthetic peptide substrate, in high-throughput screening (HTS) assays to identify and characterize inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[2][3][4] this compound is a synthetic peptide with the sequence Ac-KKKSPGEYVNIEFG-NH2, derived from the human insulin (B600854) receptor substrate 1 (IRS-1), a key downstream effector in the IGF-1R signaling cascade.[2][5][6] Its specific sequence, containing a tyrosine residue that is a target for phosphorylation by IGF-1R, makes it an excellent substrate for in vitro kinase assays.[2] These assays are fundamental in the primary screening and profiling of potential kinase inhibitors.
Upon ligand (IGF-1 or IGF-2) binding, IGF-1R undergoes autophosphorylation on specific tyrosine residues within its kinase domain, leading to its activation.[1] The activated receptor then phosphorylates various intracellular substrates, including IRS-1. This initiates a cascade of downstream signaling events through two major pathways: the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[2] By using this compound as a substrate, researchers can quantify the enzymatic activity of IGF-1R and assess the potency of inhibitory compounds.
IGF-1R Signaling Pathway
The following diagram illustrates the central role of IGF-1R in cellular signaling.
Caption: Simplified diagram of the IGF-1R signaling pathway.
Experimental Protocols
A widely used method for screening kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening due to its sensitivity, broad dynamic range, and ease of use.[3][4]
Materials and Reagents
-
Enzyme: Recombinant human IGF-1R (amino acids 960-end)[4]
-
Assay Platform: ADP-Glo™ Kinase Assay Kit
-
Reaction Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[3]
-
Test Compounds: Dissolved in DMSO
-
ATP: Concentration to be optimized (e.g., 250 µM)[7]
-
Plates: 384-well, low-volume plates
-
Luminometer: For signal detection
Experimental Workflow
The following diagram outlines the workflow for a typical kinase inhibitor screening assay using this compound.
Caption: Experimental workflow for a kinase inhibitor screening assay.
Detailed Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well plate format.[3][8]
-
Compound Plating: Dispense 1 µl of test compound dilutions (or 5% DMSO for controls) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of IGF-1R kinase in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per reaction.[3][7]
-
Substrate/ATP Mix Preparation: Prepare a mix of this compound and ATP in 1X Kinase Reaction Buffer. The final concentration of this compound is typically around 0.2 mg/ml or 125 µM, and the ATP concentration is often set near its Km for the kinase (e.g., 250 µM).[5][7]
-
Kinase Reaction Initiation: Add 2 µl of the IGF-1R kinase solution to each well, followed by 2 µl of the this compound/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.[3]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation
The results of a kinase inhibitor screening assay are typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce the kinase activity by 50%. The table below shows example data for a known kinase inhibitor, Staurosporine, against IGF-1R.
| Compound | Target Kinase | Assay Platform | Substrate | ATP Concentration | Inhibitor IC50 (nM) |
| Staurosporine | IGF-1R | ADP-Glo™ | This compound | 150 µM | 29.3 |
Data is illustrative and based on typical results from Promega application notes.[3]
Conclusion
This compound is a versatile and reliable substrate for the in vitro screening of IGF-1R kinase inhibitors. The protocols outlined in these application notes, particularly the non-radioactive, homogeneous ADP-Glo™ assay, provide a robust and high-throughput compatible method for identifying and characterizing novel therapeutic candidates targeting the IGF-1R signaling pathway. Proper optimization of enzyme, substrate, and ATP concentrations is crucial for achieving sensitive and reproducible results.
References
- 1. HTScan® IGF-1 Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. IGF1R Kinase Enzyme System [worldwide.promega.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for IGF1R-tide Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[3][4] The development of robust and reliable assays to measure IGF-1R kinase activity is essential for the discovery and characterization of novel inhibitors.
IGF1R-tide is a synthetic peptide substrate designed for the specific and sensitive measurement of IGF-1R kinase activity.[1][5] This 14-amino acid peptide (sequence: KKKSPGEYVNIEFG) is derived from the phosphorylation site (residues 891-902) of the human insulin (B600854) receptor substrate 1 (IRS-1), a key downstream effector of IGF-1R.[6] This application note provides detailed protocols for both a biochemical and a conceptual cell-based assay using IGF1R-tide to quantify IGF-1R kinase activity, enabling researchers to screen for inhibitors and elucidate signaling pathways.
IGF-1R Signaling Pathway
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[7] This activation triggers the recruitment and phosphorylation of substrate proteins, including IRS-1 and Shc.[8] Phosphorylated IRS-1 serves as a docking site for various signaling molecules, initiating downstream cascades such as the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell proliferation and survival.[2][8]
Data Presentation: IGF-1R Inhibitor Profiling
The following table summarizes representative data from biochemical assays using IGF1R-tide to characterize the potency of known kinase inhibitors.
| Compound | Target(s) | IC50 (nM) | Assay Format |
| OSI-906 | IGF-1R, IR | 17 | Cell-based |
| AEW541 | IGF-1R | 45 | Biochemical |
| AG538 | IGF-1R, IR | 110 | Biochemical |
| Staurosporine | Pan-kinase | 10 | Biochemical |
Note: IC50 values can vary depending on assay conditions, including ATP concentration and substrate.
Experimental Protocols
Protocol 1: In Vitro Biochemical IGF-1R Kinase Assay
This protocol details a luminescent-based assay to measure the in vitro phosphorylation of IGF1R-tide by purified IGF-1R enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Active IGF-1R enzyme
-
IGF1R-tide peptide (KKKSPGEYVNIEFG)[6]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[3]
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (inhibitors)
-
384-well white assay plates
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of test compounds in DMSO.
-
Dilute active IGF-1R enzyme and IGF1R-tide substrate in Kinase Assay Buffer to the desired concentrations.
-
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for IGF-1R.
-
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted IGF-1R enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the IGF1R-tide/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Protocol 2: Conceptual Cell-Based IGF-1R Kinase Assay
This protocol outlines a conceptual framework for measuring endogenous IGF-1R activity in cells using IGF1R-tide. A key challenge is the delivery of the peptide substrate across the cell membrane. This protocol suggests potential strategies to overcome this hurdle.
Principle:
Cells are stimulated to activate endogenous IGF-1R. A modified, cell-permeable IGF1R-tide is introduced into the cells. Following a lysis step, the phosphorylated peptide is quantified using a specific antibody in a format such as a homogeneous time-resolved fluorescence (HTRF) or ELISA-based assay.
Workflow Diagram:
Materials:
-
Cell line expressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and serum
-
IGF-1 ligand
-
Cell-permeable IGF1R-tide (e.g., conjugated to a cell-penetrating peptide like TAT)
-
Test compounds (inhibitors)
-
Cell lysis buffer
-
Detection reagents (e.g., HTRF antibody pair: anti-phospho-tyrosine donor and anti-tag acceptor on the peptide)
Procedure:
-
Cell Culture:
-
Culture cells in appropriate medium and seed them into 96- or 384-well assay plates.
-
Allow cells to adhere overnight.
-
-
Assay Preparation:
-
Serum-starve the cells for 4-24 hours to reduce basal IGF-1R activity.
-
Pre-incubate the cells with a serial dilution of test compounds for 1-2 hours.
-
-
Peptide Delivery and Stimulation:
-
Introduce the cell-permeable IGF1R-tide into the wells and incubate to allow for cellular uptake.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a predetermined time (e.g., 10-30 minutes) to activate endogenous IGF-1R.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and lyse the cells by adding lysis buffer containing the detection reagents.
-
Incubate the plate according to the detection assay manufacturer's instructions to allow for antibody binding to the phosphorylated peptide.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
-
Calculate the IC50 values by plotting the signal against the inhibitor concentration.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to establish robust assays for the measurement of IGF-1R kinase activity using the specific peptide substrate, IGF1R-tide. The detailed biochemical assay is a reliable method for primary screening and inhibitor characterization, while the conceptual cell-based assay offers a framework for investigating IGF-1R activity within a more physiological context. These tools are invaluable for advancing drug discovery efforts targeting the IGF-1R pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. IGF1RTIDE ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. PathScan® RP Phospho-IGF-I Receptor beta (Tyr1131) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: The Role of IGF1Rtide in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IGF1Rtide, a synthetic peptide substrate, in the context of Alzheimer's disease (AD) research. The focus is on leveraging this compound as a critical tool to investigate the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is intricately linked to AD pathogenesis.
Introduction to IGF-1R Signaling in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The Insulin-like Growth Factor-1 (IGF-1) signaling pathway plays a crucial, albeit complex and debated, role in the progression of AD.[1][3] Dysregulation of this pathway has been linked to several pathological hallmarks of the disease, including Aβ production and clearance, and tau hyperphosphorylation.[2]
The IGF-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that, upon binding with IGF-1, activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[4] These pathways are fundamental for neuronal survival, growth, and metabolism.[2][4] Interestingly, studies have yielded conflicting results regarding the role of IGF-1R signaling in AD. Some research suggests that IGF-1 is neuroprotective, aiding in the clearance of Aβ and reducing tau phosphorylation.[5] Conversely, other studies indicate that inhibiting IGF-1R signaling can be beneficial, alleviating AD pathology in mouse models.[1][3] This dichotomy highlights the need for precise tools to dissect the role of IGF-1R in AD.
This compound is a synthetic peptide with the sequence KKKSPGEYVNIEFG, derived from the human insulin (B600854) receptor substrate 1 (IRS-1).[6] It serves as an excellent substrate for in vitro kinase assays, enabling researchers to accurately measure the activity of the IGF-1R kinase domain.[4][6] This makes this compound an invaluable tool for high-throughput screening of potential IGF-1R inhibitors or modulators that could be developed as therapeutic agents for Alzheimer's disease.
Quantitative Data Summary
The following tables summarize key quantitative data related to the IGF-1R and its ligands, providing a reference for experimental design and data interpretation.
Table 1: Binding Affinities (IC50) of Ligands to IGF-1R
| Ligand | IC50 (nM) | 95% Confidence Interval (nM) | Receptor Form | Reference |
| IGF-I | 0.14 | 0.12–0.17 | IGF-1RΔβ | [7] |
| IGF-II | 0.33 | 0.23–0.48 | IGF-1RΔβ | [7] |
| IGF-I | 0.26 | 0.23–0.29 | Holo-IGF-1R | [8] |
| IGF-II | 0.85 | 0.72–1.02 | Holo-IGF-1R | [8] |
| IGF-I | 0.39 | 0.33–0.47 | IGF-1Rzip | [8] |
| IGF-II | 1.24 | 1.05–1.46 | IGF-1Rzip | [8] |
Table 2: Binding Affinities (KD) of Monoclonal Antibodies to s-IGF-1R
| Monoclonal Antibody | KD (nM) | Reference |
| 7C2 | 0.5 - 2.1 | [9] |
| 9E11 | 0.5 - 2.1 | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the IGF-1R signaling pathway and the experimental workflows for key assays utilizing this compound.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following are protocols for key experiments.
Protocol 1: IGF-1R Kinase Assay
Objective: To measure the phosphorylation of the this compound substrate by the IGF-1R kinase domain, which can be used to screen for inhibitors or activators of IGF-1R.
Materials:
-
Recombinant IGF-1R kinase domain
-
This compound substrate peptide (KKKSPGEYVNIEFG), purity >98% recommended[10]
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)[10]
-
Phospho-specific antibody for the substrate peptide
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
ELISA plate
-
Wash Buffer, Substrate, and Stop Solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the this compound substrate peptide.
-
Blocking: Block the plate to prevent non-specific binding.
-
Kinase Reaction:
-
Washing: Wash the plate to remove the kinase and ATP.
-
Primary Antibody: Add the phospho-specific primary antibody and incubate.
-
Washing: Wash the plate.
-
Secondary Antibody: Add the secondary antibody and incubate.
-
Washing: Wash the plate.
-
Detection:
-
Add the substrate and incubate until color develops.
-
Stop the reaction with Stop Solution.
-
-
Reading: Read the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated substrate.[10]
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound (e.g., a potential therapeutic) for the human IGF-1R by its ability to compete with a radiolabeled ligand. While this compound is a substrate, this protocol is fundamental for screening compounds that modulate IGF-1R and is often performed in parallel with kinase assays.
Materials:
-
Human IGF-1R-overexpressing cells (e.g., HEK293-IGF1R) or cell membrane preparations[11]
-
[¹²⁵I]-IGF-1 (radioligand)[11]
-
Unlabeled IGF-1 (for positive control and non-specific binding)[11]
-
Test compound
-
Binding buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of [¹²⁵I]-IGF-1 to all wells.[11]
-
Competition:
-
Add serial dilutions of the test compound to the experimental wells.
-
Add serial dilutions of unlabeled IGF-1 to positive control wells.
-
Add a high concentration of unlabeled IGF-1 to non-specific binding (NSB) wells.[11]
-
-
Incubation: Add the cell membrane preparation to all wells and incubate at a specified temperature (e.g., 4°C) for a set duration (e.g., 16-18 hours) to reach equilibrium.[11]
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.[11]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-IGF-1.[11]
Protocol 3: In Vivo Study in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of a potential IGF-1R modulating compound, identified through in vitro screens using this compound, on AD pathology in a relevant animal model.
Animal Model:
-
AβPP/PS1 double transgenic mice are commonly used as they develop significant amyloid plaque deposition and gliosis.[3] Other models such as 3xTg-AD or 5XFAD mice can also be utilized.[12]
Procedure:
-
Dosing: Administer the test compound or vehicle to the AD mice via a predetermined route (e.g., subcutaneous injection) and schedule.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, before and after treatment.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Aβ Levels: Measure soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in brain homogenates using ELISA.[1][13]
-
Tau Phosphorylation: Analyze the levels of phosphorylated tau (e.g., at Ser-396 and Ser-202) using Western blotting.[14]
-
Neuroinflammation: Assess markers of neuroinflammation, such as levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), through techniques like ELISA or immunohistochemistry.
-
-
Histopathological Analysis: Perform immunohistochemical staining of brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.
Data Analysis: Compare the cognitive performance, Aβ load, tau pathology, and neuroinflammatory markers between the treated and vehicle control groups to determine the efficacy of the test compound.
Conclusion
This compound is a crucial research tool for investigating the role of the IGF-1R signaling pathway in Alzheimer's disease. The protocols and data presented in these application notes provide a framework for utilizing this compound in in vitro assays to screen for and characterize potential therapeutic compounds. By understanding the intricate role of IGF-1R signaling in AD pathogenesis, researchers can pave the way for the development of novel and effective treatments for this devastating disease.
References
- 1. IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the intricacies of IGF-1 in Alzheimer's disease: new insights from regulation to therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of IGF-1 Effects on White Adipose Tissue and Hippocampus in Alzheimer’s Disease Mice via Transcriptomic and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. How ligand binds to the type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How IGF-II Binds to the Human Type 1 Insulin-like Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise mapping of an IGF-I-binding site on the IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Reduction of Insulin Signaling Mitigates Amyloid-β Deposition by Promoting Expression of Extracellular Matrix Proteins in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tau is hyperphosphorylated in the insulin-like growth factor-I null brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Study of Insulin Resistance: Application Notes and Protocols for IGF1Rtide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing IGF1Rtide, a synthetic peptide, for the investigation of insulin (B600854) resistance. This compound serves as a valuable tool for dissecting the molecular mechanisms underlying this complex metabolic condition. These application notes detail the rationale for using this compound, present relevant quantitative data, and provide detailed protocols for key experimental procedures.
Introduction to this compound and Insulin Resistance
Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. This impairment leads to a cascade of metabolic dysregulations, centrally involving reduced glucose uptake and utilization. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway shares significant homology with the insulin receptor pathway and plays a crucial role in cellular growth, metabolism, and survival.[1] Dysregulation of the IGF-1 system has been implicated in various metabolic disorders, including insulin resistance.
This compound is a synthetic peptide substrate derived from human insulin receptor substrate 1 (IRS-1), a key downstream effector in both the insulin and IGF-1R signaling cascades.[1][2] Its specific amino acid sequence (KKKSPGEYVNIEFG) makes it an excellent substrate for in vitro kinase assays, allowing for the precise study of IGF-1R activity and the screening of potential therapeutic inhibitors or activators.[2][3]
Mechanism of Action and Signaling Pathways
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[2] The two major pathways activated are:
-
The PI3K/Akt Pathway: This is the principal pathway for the metabolic actions of IGF-1R.[4] Activated IGF-1R phosphorylates IRS-1, which then recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B).[4] Activated Akt mediates a range of metabolic effects, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake.[4][5]
-
The Ras/MAPK Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[2]
By acting as a substrate for the IGF-1R kinase, this compound allows for the direct measurement of receptor activity and the study of downstream signaling events, providing insights into the mechanisms of insulin resistance.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of IGF-1 analogs and IGF-1R targeting compounds. This data provides a benchmark for the anticipated performance of a novel agent like this compound in similar assays.
Table 1: Preclinical In Vitro Data for IGF-1R Agonists [4]
| Parameter | Value | Compound Type | Assay |
| Binding Affinity (IC50) | 0.14 - 0.34 nM | IGF-1 Analog | Radioligand Displacement Assay |
| Receptor Phosphorylation (EC50) | ~7.0 ng/mL | Recombinant IGF-1 | Cell-based Reporter Assay |
| Glucose Uptake Stimulation | ~34% increase | Recombinant IGF-1 | Hyperinsulinemic Clamp in vivo |
Table 2: Preclinical Pharmacokinetic Data for Peptide-Based IGF-1R Agonists [4]
| Parameter | Value | Animal Model | Route |
| Half-life (t1/2) | 23.7 - 76.1 h (dose-dependent) | Rhesus Macaque | Subcutaneous |
| Bioavailability | High (not specified) | Rat / Monkey | Subcutaneous |
Key Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of this compound. Below are protocols for key experiments.
Protocol 1: In Vitro IGF-1R Kinase Assay
Objective: To measure the phosphorylation of this compound by the IGF-1R kinase domain, which can be used to screen for inhibitors or activators of the receptor.
Materials:
-
Recombinant IGF-1R kinase domain
-
This compound substrate peptide (>98% purity recommended)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Phospho-specific antibody for the substrate peptide
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
ELISA plate
-
Wash Buffer, Substrate, and Stop Solution
-
Plate reader
Procedure:
-
Coat the ELISA plate with the this compound substrate peptide.
-
Block the plate to prevent non-specific binding.
-
Prepare the kinase reaction mixture containing the IGF-1R kinase domain and ATP in Kinase Reaction Buffer.
-
Add the kinase reaction mixture to the wells and incubate to allow for phosphorylation (e.g., 30-60 minutes at 30°C).
-
Wash the plate to remove the kinase and ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the secondary antibody.
-
Wash the plate and add the substrate.
-
Stop the reaction and read the absorbance. The signal intensity is proportional to the amount of phosphorylated substrate.
Protocol 2: Cellular Glucose Uptake Assay (using 2-Deoxyglucose)
Objective: To measure the effect of this compound on glucose uptake in a relevant cell model of insulin resistance (e.g., differentiated 3T3-L1 adipocytes).
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable cell line)
-
This compound
-
Insulin (positive control)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive 2-deoxyglucose assay kit
-
Phloretin (B1677691) (glucose transport inhibitor, for background measurement)
-
Lysis buffer
-
Scintillation counter or plate reader for non-radioactive kit
Procedure:
-
Seed and differentiate 3T3-L1 cells to mature adipocytes in appropriate culture plates.
-
Serum-starve the cells for 2-4 hours in serum-free medium.
-
Wash the cells twice with warm KRPH buffer.
-
Treat the cells with varying concentrations of this compound or insulin for the desired time (e.g., 30 minutes). Include a vehicle control.
-
Initiate glucose uptake by adding KRPH buffer containing 2-deoxy-D-[³H]glucose (or the non-radioactive analog) for a short period (e.g., 5-10 minutes). To determine non-specific uptake, treat a set of wells with phloretin prior to adding the glucose analog.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter or follow the detection steps of the non-radioactive kit.
-
Normalize the glucose uptake to the total protein content in each well.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream mediator of IGF-1R signaling involved in glucose metabolism.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as described in the glucose uptake assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on glucose metabolism in a relevant animal model of insulin resistance.[4]
Materials:
-
C57BL/6J mice on a high-fat diet (HFD) to induce obesity and insulin resistance
-
This compound
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
Procedure:
-
Induce obesity and insulin resistance in mice by feeding a HFD.[4]
-
Administer this compound or vehicle to the DIO mice via a suitable route (e.g., subcutaneous injection) at a predetermined dose and schedule (e.g., once daily for 2 weeks).[4]
-
For the OGTT, fast the mice for 6 hours.[4]
-
Measure baseline blood glucose (t=0) from a tail snip.[4]
-
Administer a bolus of glucose via oral gavage.[4]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[4]
-
Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the treated group indicates improved glucose tolerance.[4]
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows described in these application notes.
References
Application Note: IGF1R Fluorescent Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Its involvement in various cancers has made it a significant target for drug discovery.[1] This document provides a detailed protocol for a robust and sensitive in vitro fluorescent kinase assay to identify and characterize inhibitors of IGF1R. The featured methodology is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogeneous format known for its high sensitivity, low background, and suitability for high-throughput screening.
Principle of the Assay
The TR-FRET kinase assay is based on the detection of phosphorylation of a substrate peptide by the IGF1R kinase. The assay utilizes a long-lifetime europium (Eu) or terbium (Tb) chelate as the donor fluorophore, typically conjugated to an anti-phospho-tyrosine antibody. A fluorescent tracer, such as Alexa Fluor® 647 or fluorescein (B123965), is conjugated to the substrate peptide and serves as the acceptor fluorophore.
When the IGF1R kinase phosphorylates the substrate, the anti-phospho-tyrosine antibody binds to the phosphorylated peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is a measure of kinase activity. Inhibitors of IGF1R will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Signaling Pathway
The IGF1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event induces a conformational change in the receptor, leading to autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2] This autophosphorylation activates the kinase, which then phosphorylates downstream substrate proteins, including Insulin Receptor Substrate (IRS) and Shc.[3][4] Phosphorylation of these substrates triggers two major signaling pathways: the PI3K/AKT pathway, which is primarily involved in cell survival and proliferation, and the RAS/MAPK pathway, which plays a key role in cell growth and differentiation.[2][3][4]
Experimental Protocol: TR-FRET Kinase Assay
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and other similar TR-FRET assay principles. Optimization of kinase, substrate, and ATP concentrations is recommended for achieving the best assay performance.[5][6]
Materials and Reagents
-
IGF1R Kinase: Recombinant human IGF1R, kinase domain (e.g., from Thermo Fisher Scientific or Promega).
-
Substrate: Fluorescently labeled peptide substrate (e.g., Fluorescein-poly-GT or a specific IGF1Rtide like KKKSPGEYVNIEFG).[7]
-
Antibody: Europium or Terbium-labeled anti-phospho-tyrosine antibody (e.g., P-Tyr-100).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Test Compounds: IGF1R inhibitors (e.g., Linsitinib, BMS-754807) and DMSO for controls.
-
Assay Plates: Low-volume 384-well black or white plates.
-
Plate Reader: A TR-FRET compatible plate reader with appropriate filters for the donor and acceptor fluorophores.
Assay Workflow
The experimental workflow consists of three main stages: the kinase reaction, the stop and detection step, and signal measurement.
Detailed Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 1% or less.
-
Kinase Reaction Setup (10 µL volume):
-
Add 2.5 µL of 4x test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of 2x IGF1R kinase and 2x fluorescently labeled substrate solution prepared in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution prepared in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP for optimal inhibitor sensitivity.[5][6]
-
-
Kinase Reaction Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Stop and Detection:
-
Prepare a 2x stop/detection solution containing the Eu-labeled anti-phospho-tyrosine antibody and EDTA in TR-FRET dilution buffer.
-
Add 10 µL of the 2x stop/detection solution to each well to terminate the kinase reaction. The final concentration of EDTA should be sufficient to chelate the Mg²⁺ ions.
-
-
Detection Incubation:
-
Cover the plate and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor when using a Terbium donor and fluorescein acceptor).[8]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value for each test compound.
-
Data Presentation
The potency of IGF1R inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a table summarizing the IC₅₀ values for well-characterized IGF1R inhibitors obtained from cell-free kinase assays.
| Compound | Target(s) | IC₅₀ (nM) | Assay Type | Reference |
| Linsitinib (OSI-906) | IGF1R / INSR | 35 / 75 | Cell-free ELISA | [9][10][11] |
| BMS-754807 | IGF1R / INSR | 1.8 / 1.7 | Cell-free | [9][12][13][14] |
| Ceritinib | ALK / IGF1R / INSR | 0.2 / 8 / 7 | Cell-free | [9] |
| NVP-AEW541 | IGF1R / INSR | 150 / 140 | Cell-free | [9] |
Summary
This application note provides a comprehensive guide for establishing and performing a fluorescent kinase assay for the Insulin-like Growth Factor 1 Receptor. The detailed TR-FRET protocol, along with the illustrative diagrams of the signaling pathway and experimental workflow, offers researchers a robust platform for the discovery and characterization of novel IGF1R inhibitors. The provided quantitative data for known inhibitors can serve as a valuable benchmark for assay validation and compound profiling.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines [mdpi.com]
Application Notes and Protocols for Developing a Radiometric Assay with IGF1Rtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting the kinase activity of IGF-1R is a key focus in drug discovery.[4]
A robust and reliable method for measuring IGF-1R kinase activity is essential for screening and characterizing potential inhibitors. The radiometric kinase assay is a widely recognized "gold standard" for directly measuring the catalytic activity of a kinase.[4][5] This method tracks the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.[6][7] IGF1Rtide, a synthetic peptide derived from the human insulin (B600854) receptor substrate 1 (IRS-1), serves as an excellent and specific substrate for in vitro IGF-1R kinase assays.[8][9][10]
These application notes provide a detailed protocol for establishing a radiometric assay using this compound to measure the enzymatic activity of IGF-1R. This assay can be readily adapted for high-throughput screening (HTS) of compound libraries to identify novel IGF-1R inhibitors.[4][10]
IGF-1R Signaling Pathway
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[3][11] This activation triggers the recruitment and phosphorylation of substrate proteins, most notably Insulin Receptor Substrate (IRS) proteins and Shc.[2][3] Phosphorylated IRS proteins act as docking sites for various signaling molecules containing SH2 domains, leading to the activation of two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and metabolism, and the Ras/MAPK pathway, which primarily mediates cell proliferation and differentiation.[1][2][11]
Caption: IGF-1R Signaling Cascade.
Experimental Workflow for Radiometric Kinase Assay
The radiometric assay for IGF-1R activity involves several key steps. First, the kinase reaction is initiated by combining the IGF-1R enzyme, the this compound substrate, and a reaction buffer containing [γ-³²P]ATP. Following an incubation period to allow for substrate phosphorylation, the reaction is terminated. An aliquot of the reaction mixture is then spotted onto P81 phosphocellulose paper, which selectively binds the phosphorylated peptide substrate.[4][12][13] The paper is washed to remove unincorporated [γ-³²P]ATP. Finally, the amount of radioactivity retained on the paper, which is directly proportional to the kinase activity, is quantified using a scintillation counter.[14][15]
Caption: Radiometric Assay Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
IGF-1R Enzyme (Active): Recombinant human IGF-1R, intracellular domain.
-
This compound Substrate: Synthetic peptide (Ac-KKKSPGEYVNIEFG-NH2).[8][9] Store lyophilized at -20°C. Reconstitute in sterile water to 1 mg/mL.[16]
-
[γ-³²P]ATP or [γ-³³P]ATP: 10 mCi/mL.
-
Unlabeled ATP: 10 mM stock solution.
-
Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.[16]
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
-
Wash Buffer: 0.75% Phosphoric Acid.
-
Scintillation Fluid.
-
96-well assay plates.
-
Scintillation vials.
Protocol 1: Standard IGF-1R Kinase Assay
-
Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice.
-
Prepare ATP Mixture: Prepare a working solution of ATP containing both unlabeled and radiolabeled ATP. For a final concentration of 100 µM ATP in a 25 µL reaction, mix:
-
0.25 µL of 10 mM unlabeled ATP
-
0.5 µL of [γ-³²P]ATP (10 mCi/mL)
-
4.25 µL of sterile water (This provides enough for 10 reactions and should be prepared fresh in a designated radioactive work area).
-
-
Set up Kinase Reaction: In a 96-well plate, prepare the following reaction mixture per well (final volume 25 µL):
-
5 µL of 4X Kinase Assay Buffer
-
10 µL of this compound substrate (for a final concentration of ~250 µM)[8][16]
-
Variable volume of test compound (dissolved in DMSO) or DMSO for control.
-
Add sterile water to bring the volume to 20 µL.
-
5 µL of active IGF-1R enzyme (diluted in 1X Kinase Assay Buffer to desired concentration).
-
-
Initiate Reaction: Add 5 µL of the ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[4]
-
Stop Reaction: Terminate the reaction by adding 10 µL of 3% phosphoric acid to each well.
-
Spotting: Spot 20 µL from each well onto a pre-labeled P81 phosphocellulose paper square.
-
Washing:
-
Allow the spots to air dry completely.
-
Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash with acetone (B3395972) to facilitate drying.
-
-
Scintillation Counting:
Protocol 2: Determining IC₅₀ Values for Inhibitors
-
Follow the Standard IGF-1R Kinase Assay protocol (Protocol 1).
-
In step 3, add serial dilutions of the test inhibitor to the reaction wells. A typical concentration range would be from 1 nM to 100 µM.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
After scintillation counting, calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table summarizes hypothetical quantitative data for an IGF-1R kinase assay performed to determine the IC₅₀ of a test inhibitor.
| Inhibitor Conc. (nM) | CPM (Counts Per Minute) - Replicate 1 | CPM (Counts Per Minute) - Replicate 2 | Average CPM | % Inhibition |
| 0 (No Inhibitor) | 25,123 | 24,877 | 25,000 | 0% |
| 1 | 22,450 | 22,600 | 22,525 | 9.9% |
| 10 | 17,580 | 17,420 | 17,500 | 30.0% |
| 50 | 12,650 | 12,350 | 12,500 | 50.0% |
| 100 | 8,800 | 9,200 | 9,000 | 64.0% |
| 500 | 4,950 | 5,050 | 5,000 | 80.0% |
| 1000 | 2,550 | 2,450 | 2,500 | 90.0% |
| No Enzyme Control | 210 | 190 | 200 | 100% |
Data is for illustrative purposes only.
Troubleshooting
-
High Background:
-
Cause: Insufficient washing of P81 paper.
-
Solution: Increase the number and/or duration of the wash steps. Ensure the phosphoric acid wash buffer is fresh.
-
Cause: Contamination of reagents with radioactivity.
-
Solution: Use fresh, dedicated reagents for the radiometric assay.
-
-
Low Signal (Low CPM):
-
Cause: Inactive enzyme or degraded substrate.
-
Solution: Use a fresh batch of enzyme and substrate. Ensure proper storage conditions.
-
Cause: Suboptimal reaction conditions (e.g., ATP concentration, incubation time).
-
Solution: Optimize the ATP concentration (ideally at or near the Km for ATP) and perform a time-course experiment to determine the linear range of the reaction.[16]
-
-
High Variability between Replicates:
-
Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents.
-
Cause: Inconsistent spotting or washing.
-
Solution: Ensure a consistent volume is spotted and that all P81 papers are washed under identical conditions.
-
Conclusion
The radiometric assay using this compound is a sensitive, robust, and direct method for quantifying IGF-1R kinase activity.[4][18] It is highly suitable for detailed kinetic studies and for the high-throughput screening of potential inhibitors in a drug discovery setting.[4][19] The protocols and data presented here provide a comprehensive guide for establishing and optimizing this assay in your laboratory. Proper handling of radioactive materials and adherence to safety protocols are paramount when performing these experiments.[7][20]
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. IGF-IRtide Substrate for in vitro IGF-1R kinase assays. | Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. benchchem.com [benchchem.com]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Development of radiometric assays for quantification of enzyme activities of the key enzymes of thyroid hormones metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. certara.com [certara.com]
Application Notes and Protocols for In Vivo Studies Targeting the IGF-1 Receptor in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular growth, proliferation, survival, and metabolism.[1] Its signaling cascade is integral to normal physiological processes, and its dysregulation is implicated in various pathologies, including cancer and metabolic disorders.[2][3] Consequently, IGF-1R is a significant target for therapeutic development.
These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of therapeutic agents targeting the IGF-1R pathway in mouse models. While the peptide IGF1Rtide (sequence: KKKSPGEYVNIEFG) is a well-established substrate derived from Insulin Receptor Substrate 1 (IRS-1) used primarily for in vitro kinase assays to screen for IGF-1R inhibitors, the following protocols are presented for a hypothetical therapeutic peptide, hereafter referred to as "IGF1R-Modulator," designed to target this pathway in vivo.[2][4] These guidelines are designed to assist researchers in evaluating the efficacy and mechanism of action of such agents in preclinical settings.
IGF-1R Signaling Pathway
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, which activates two primary downstream signaling pathways: the PI3K/Akt pathway, which is a principal regulator of cell survival and metabolism, and the Ras/MAPK pathway, crucial for cell proliferation and differentiation.[1][2][5] Understanding this cascade is essential for interpreting the effects of any IGF-1R-targeting therapeutic.
References
Utilizing IGF1Rtide for High-Throughput Screening of IGF-1R Inhibitors in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The IGF-1R Signaling Pathway and Its Role in Cancer
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is frequently implicated in the development and progression of various cancers.[1][2] Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, which triggers two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway.[1][2]
The PI3K/Akt/mTOR pathway is crucial for promoting cell survival and proliferation, as well as inhibiting apoptosis (programmed cell death).[1] The Ras/MAPK pathway is also heavily involved in regulating cell proliferation and differentiation.[1] The aberrant activation of these pathways in cancer cells can lead to uncontrolled growth, resistance to apoptosis, and increased metastatic potential. Consequently, the IGF-1R has emerged as a significant target for the development of novel anti-cancer therapies.[1]
IGF1Rtide: A Tool for Discovering Novel Cancer Therapeutics
This compound is a synthetic peptide with the sequence KKKSPGEYVNIEFG.[3][4] This sequence is derived from the human insulin (B600854) receptor substrate 1 (IRS-1), specifically from residues 891-902, which contains a key phosphorylation site for the IGF-1R.[3][4] This makes this compound an excellent substrate for in-vitro kinase assays designed to measure the activity of the IGF-1R kinase domain.[1] Its primary application in cancer research is in high-throughput screening (HTS) campaigns to identify and characterize small molecule inhibitors of IGF-1R.[1]
By using this compound as a substrate, researchers can create robust and reliable assays to screen large compound libraries for potential drug candidates that can block the kinase activity of IGF-1R and, consequently, inhibit the downstream signaling pathways that drive cancer progression.
Diagrams
Caption: IGF-1R Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: High-Throughput In-Vitro Kinase Assay for IGF-1R Inhibitor Screening
Objective: To identify and characterize inhibitors of IGF-1R kinase activity from a compound library using this compound as a substrate. This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
This compound peptide (lyophilized powder, ≥95% purity)[3][4]
-
Recombinant human IGF-1R kinase domain
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Compound library (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in sterile water or an appropriate buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
Prepare a working solution of IGF-1R kinase in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range per well.
-
Prepare a working solution of ATP in kinase buffer. The final concentration should be at or near the Km of IGF-1R for ATP.
-
Prepare a working solution of this compound in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of test compounds and control inhibitors (e.g., staurosporine) in DMSO.
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 50 nL) of each test compound, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 5 µL of the IGF-1R kinase working solution to each well.
-
Add 5 µL of the this compound working solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP working solution to each well.
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Protocol 2: Western Blot Analysis of IGF-1R Pathway Inhibition in Cancer Cell Lines
Objective: To confirm the inhibitory effect of a hit compound (identified from the primary screen) on the IGF-1R signaling pathway in a relevant cancer cell line.
Materials:
-
Cancer cell line with known IGF-1R expression (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
Hit compound (solubilized in DMSO)
-
IGF-1 ligand
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the hit compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with other antibodies as needed.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in the compound-treated samples to the IGF-1 stimulated control to determine the extent of pathway inhibition.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the described protocols. Note: This is for illustrative purposes only, as specific data for this compound's direct effect on cell lines is not available.
| Compound | Assay Type | Target | Cell Line | Parameter | Value |
| Inhibitor X | In-vitro Kinase Assay | IGF-1R | N/A | IC50 | 50 nM |
| Inhibitor X | Western Blot | p-IGF-1R | MCF-7 | % Inhibition @ 100 nM | 85% |
| Inhibitor X | Western Blot | p-Akt | MCF-7 | % Inhibition @ 100 nM | 70% |
| Inhibitor X | Cell Viability (MTT) | Proliferation | MCF-7 | IC50 | 200 nM |
| Inhibitor X | Apoptosis (Annexin V) | Apoptosis | MCF-7 | % Apoptotic Cells @ 500 nM | 45% |
Conclusion
This compound serves as a valuable research tool for the discovery of novel IGF-1R inhibitors. The provided protocols for a high-throughput in-vitro kinase assay and subsequent Western blot validation in cancer cell lines offer a robust workflow for identifying and characterizing potential therapeutic candidates targeting the IGF-1R signaling pathway. This approach is integral to the development of new treatments for a wide range of cancers where this pathway is dysregulated.
References
- 1. benchchem.com [benchchem.com]
- 2. IGF-1R targeting in cancer – does sub-cellular localization matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IGF1Rtide Concentration in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of IGF1Rtide in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important for kinase assays?
A1: this compound is a synthetic peptide corresponding to amino acids 1-14 of Chain B of the IGF-1 Receptor (IGF-1R), with the sequence Ac-KKKSPGEYVNIEFG-NH2.[1] It serves as a substrate for in vitro kinase assays involving IGF-1R and other kinases like Flt1.[1] The purity of this compound is critical because impurities can lead to erroneous and irreproducible results. Common impurities include truncated, deletion, or modified peptides that can either act as competitive inhibitors or alternative substrates, leading to false-positive or false-negative results and altered dose-response curves.[2] For kinase assays, a peptide purity of >98% is highly recommended to ensure accurate and reliable data.[2]
Q2: What is the recommended starting concentration for this compound in a kinase assay?
A2: A final concentration of approximately 250 µM for the this compound substrate is a commonly recommended starting point for in vitro IGF-1R kinase assays.[1][3] However, the optimal concentration can vary depending on the specific experimental conditions, including the kinase concentration, ATP concentration, and the assay format. It is advisable to perform a substrate titration to determine the optimal this compound concentration for your specific assay.
Q3: How can I troubleshoot high background signals in my this compound kinase assay?
A3: High background signals can arise from several sources. Here are some troubleshooting steps:
-
Check Peptide Purity: Impurities in the this compound substrate can be phosphorylated by the kinase, leading to a high background.[2] Ensure you are using a high-purity (>98%) peptide.[2]
-
Run "No Enzyme" and "No Substrate" Controls: A "no enzyme" control will help determine if there is non-enzymatic phosphorylation or if the detection antibody is cross-reacting with other components. A "no substrate" control helps to assess the background signal from the buffer and enzyme preparation.[2][3]
-
Optimize Antibody Concentrations: If using an antibody-based detection method, the primary or secondary antibody concentrations may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
ATP Contamination: The ATP stock may be contaminated with impurities. Use a high-quality ATP source and prepare fresh solutions for each experiment.[3]
Q4: My kinase assay results are inconsistent and not reproducible. What could be the cause?
A4: Poor reproducibility can be caused by several factors:
-
Peptide Quality and Handling: Inconsistent results between different batches of this compound can point to purity issues.[2] Ensure the peptide is fully dissolved, as aggregates can behave as impurities.[2] It is also recommended to aliquot the reconstituted peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to high variability. Use calibrated pipettes and prepare master mixes where possible to minimize this source of error.[3]
-
Reaction Time Inconsistency: Ensure that the incubation times for the kinase reaction are consistent across all wells. Staggering the addition of reagents can help maintain consistency.[3]
-
Enzyme Activity: Ensure the IGF-1R enzyme has been stored and handled correctly to maintain its activity.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| High background signal | Peptide impurities acting as substrates.[2] | Verify peptide purity (>98%). Run "no enzyme" and "no substrate" controls.[2] |
| Non-specific antibody binding. | Titrate primary and secondary antibody concentrations. | |
| Contaminated ATP.[3] | Use high-purity ATP and prepare fresh solutions.[3] | |
| Low or no signal | Inactive enzyme.[3] | Verify enzyme activity with a positive control. Ensure proper storage and handling.[3] |
| Suboptimal substrate or ATP concentration. | Perform a titration of both this compound and ATP to determine optimal concentrations. | |
| Degraded this compound substrate.[3] | Reconstitute fresh peptide and store in aliquots at -20°C or -80°C.[3] | |
| Poor reproducibility | Inconsistent peptide quality between batches.[2] | Test a different batch of the peptide if possible.[2] |
| Pipetting inaccuracies.[3] | Calibrate pipettes and use master mixes.[3] | |
| Inconsistent reaction times.[3] | Stagger reagent addition to ensure uniform incubation times.[3] | |
| Non-dose-dependent inhibition/activation | Peptide impurities acting as inhibitors or activators.[2] | Use a higher purity this compound. Perform mass spectrometry to identify impurities.[2] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| This compound Substrate Concentration (Starting) | ~250 µM | [1][3] |
| This compound Peptide Purity (for Kinase Assays) | >98% | [2] |
| ATP Concentration (Starting Range) | 10 µM - 250 µM | [3] |
| Apparent ATP Km (Phosphorylated IGF-1R) | 50 µM - 110 µM | [3] |
Experimental Protocols
Protocol 1: Standard IGF-1R Kinase Assay with this compound
This protocol provides a general framework for an IGF-1R kinase assay using a radiometric method.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate (>98% purity)[2]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]
-
[γ-³³P]-ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile distilled water to a concentration of 1 mg/mL.[4] Prepare a stock solution of ATP.
-
Prepare Reaction Mix: In a pre-cooled microfuge tube, prepare a master mix containing the Kinase Assay Buffer, diluted active IGF-1R enzyme, and the this compound substrate.
-
Initiate Reaction: Add [γ-³³P]-ATP Assay Cocktail to the reaction mix to start the reaction.[4]
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the reaction.[3][4]
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Wash: Wash the P81 paper multiple times (e.g., 3 times for 10 minutes each) in phosphoric acid to remove unincorporated [γ-³³P]-ATP.[4]
-
Detection: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.[3][4]
Protocol 2: Determining the Optimal this compound Concentration
Procedure:
-
Set up Reactions: Prepare a series of reactions with varying concentrations of this compound (e.g., 0, 25, 50, 100, 250, 500 µM). Keep the concentrations of the IGF-1R enzyme and ATP constant (ideally at or near the Km for ATP).
-
Follow Standard Assay Protocol: Follow steps 2-7 from Protocol 1 for each this compound concentration.
-
Analyze Data: Plot the measured kinase activity (e.g., cpm) against the this compound concentration. The optimal concentration will be in the saturating range of the substrate titration curve, where the signal is high and does not significantly increase with a further increase in substrate concentration.
Visualizations
Caption: IGF-1R Signaling Pathway.
Caption: General Kinase Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Troubleshooting IGF1R-tide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Insulin-like Growth Factor 1 Receptor (IGF1R)-tide assays, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of high background in my IGF1R-tide assay?
High background in an IGF1R-tide assay can stem from several factors, but a primary cause is often related to non-specific binding of antibodies or other detection reagents.[1][2][3] This can be due to insufficient blocking, suboptimal antibody concentrations, or inadequate washing steps.[1][2][4]
Q2: How can the purity of the IGF1R-tide peptide affect my assay results?
The purity of the IGF1R-tide peptide is critical. Impurities such as truncated or modified peptides can lead to high background, poor reproducibility, and altered dose-response curves.[5] For kinase assays, a peptide purity of >98% is recommended to minimize the presence of interfering substances.[5]
Q3: What are the key steps in the experimental protocol where I should be particularly cautious to avoid high background?
The most critical steps for controlling background are plate blocking, antibody incubation, and washing.[2][4] Ensuring that each of these steps is optimized and performed consistently is crucial for obtaining a good signal-to-noise ratio.
Q4: Could my secondary antibody be the source of the high background?
Yes, the secondary antibody can bind non-specifically and contribute to high background.[1] It is important to run controls without the primary antibody to check for non-specific binding of the secondary antibody. Using a secondary antibody that has been pre-adsorbed against the species of your sample can also help.[1]
Q5: How does incubation time and temperature affect the background signal?
Incorrect incubation times or temperatures can lead to increased non-specific binding.[6] It is important to follow the recommended incubation conditions for your specific assay protocol. If high background persists, you may need to optimize these parameters, for instance, by reducing the incubation time of the substrate.[1]
Troubleshooting Guide: High Background
High background signal can obscure your results and reduce the sensitivity of your assay. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue 1: Reagent-Related Problems
High background can often be traced back to the quality and concentration of the reagents used.
| Potential Cause | Recommended Solution | Reference |
| IGF1R-tide Peptide Impurity | Verify the purity of your peptide using the Certificate of Analysis; a purity of >98% is advisable. Consider re-purifying the peptide via HPLC if impurities are suspected. | [5] |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal without increasing background. | [1] |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to assess its non-specific binding. Consider using a pre-adsorbed secondary antibody. | [1] |
| Contaminated Reagents or Buffers | Prepare fresh blocking and wash buffers for each experiment. Ensure all reagents are stored correctly and are not expired. | [6][7] |
Issue 2: Procedural Inefficiencies
The assay workflow itself contains several critical steps where inconsistencies can lead to high background.
| Potential Cause | Recommended Solution | Reference |
| Insufficient Plate Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). Increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) can also be effective. | [1][2] |
| Inadequate Washing | Increase the number of wash steps or the duration of each wash. Adding a non-ionic detergent like Tween-20 (0.05% v/v) to the wash buffer can help. | [1][2][4] |
| Substrate Incubation Time Too Long | Reduce the substrate incubation time to prevent excessive color development. Read the plate immediately after adding the stop solution. | [1] |
| Plate Contamination | Ensure that the microplate is clean and free from contaminants. If issues persist, consider using a new plate. | [1] |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration
This protocol describes how to perform a titration experiment to find the optimal primary antibody concentration.
-
Coat the microplate with the IGF1R-tide substrate peptide and block as per your standard protocol.
-
Prepare a serial dilution of your primary antibody in the appropriate dilution buffer. A typical range might be from 1:500 to 1:10,000.
-
Add the different dilutions of the primary antibody to the wells, keeping some wells as "no primary antibody" controls.
-
Incubate for the recommended time and temperature.
-
Wash the plate thoroughly.
-
Add the secondary antibody at its recommended concentration to all wells.
-
Proceed with the subsequent steps of your assay (incubation, washing, substrate addition, and reading).
-
Analyze the results to identify the antibody concentration that gives the best signal-to-noise ratio.
Protocol 2: Enhancing the Washing Procedure
This protocol provides steps to improve the efficiency of the washing steps to reduce background.
-
After each antibody incubation step, aspirate the contents of the wells.
-
Add at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Allow the plate to soak for 30-60 seconds before aspirating the wash buffer.
-
Repeat the wash cycle 3-5 times.
-
After the final wash, ensure that all residual buffer is removed by tapping the inverted plate on a clean paper towel.
Visual Guides
IGF1R Signaling Pathway
Caption: Overview of the IGF1R signaling cascade.
IGF1R-tide Assay Workflow
Caption: Key steps in a typical IGF1R-tide kinase assay.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. arp1.com [arp1.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Optimizing Signal-to-Noise Ratio in IGF1R-tide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their IGF1R-tide assays.
Frequently Asked Questions (FAQs)
Q1: What is an IGF1R-tide peptide, and why is its purity crucial for assay performance?
A1: An IGF1R-tide is a synthetic peptide designed to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key receptor tyrosine kinase involved in cell growth, proliferation, and survival.[1][2] The purity of this peptide is critical because impurities can introduce significant variability and lead to erroneous or irreproducible results.[1] Contaminants can cause false positives, false negatives, or altered dose-response curves, ultimately compromising the integrity of your experimental data.[1]
Q2: What are the common types of impurities found in synthetic peptides like IGF1R-tide?
A2: Common impurities in synthetic peptides include:
-
Deletion Peptides: Peptides missing one or more amino acids.[1]
-
Truncated Peptides: Incomplete peptide sequences.[1]
-
Modified Peptides: Peptides with unintended chemical alterations such as deamidation or oxidation.[1]
-
Process-Related Impurities: Residual solvents (e.g., TFA, DMF) and salts from the synthesis and purification process.[1]
-
Cross-Contamination: Presence of other unrelated peptides from previous syntheses.[1]
Q3: How can I assess the purity of my IGF1R-tide peptide?
A3: The most common and reliable methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] Always review the Certificate of Analysis (CoA) provided by the supplier, which should detail the purity level and the analytical methods used for its determination.[1] For critical applications, independent verification of purity is recommended.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during IGF1R-tide binding and kinase assays.
Issue 1: High Background Signal and Poor Reproducibility in Binding Assays
Symptoms:
-
High signal in negative control wells.
-
Inconsistent results between replicate wells or experiments.
-
Lower than expected binding affinity (higher IC50 value).[1]
-
Apparent non-specific binding.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Impurities | Verify Peptide Purity: For sensitive binding assays, a peptide purity of >95% is recommended.[1] Review the Certificate of Analysis (CoA) and consider re-assessing purity via HPLC and MS if doubt persists.[1] |
| Run a Control with a Different Batch: Testing a different batch of the peptide can help determine if the issue is batch-specific, often pointing to purity problems.[1] | |
| Purify the Peptide: If impurities are suspected, re-purifying the peptide using HPLC can resolve the issue.[1] | |
| Suboptimal Assay Conditions | Optimize Blocking: Ensure that the plate is adequately blocked to prevent non-specific binding. |
| Adjust Washing Steps: Increase the number or stringency of wash steps to remove unbound reagents. | |
| Peptide Aggregation | Ensure Complete Solubilization: Confirm that the peptide is fully dissolved in the assay buffer. Aggregates can behave as impurities and affect results.[1] |
Issue 2: Inconsistent or False Signals in Kinase Assays
Symptoms:
-
High kinase activity in negative controls.[1]
-
Inconsistent phosphorylation signals.[1]
-
Apparent inhibition or activation that is not dose-dependent.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Impurities | Use High-Purity Peptides: For kinase assays, a peptide purity of >98% is advisable to minimize the presence of interfering species.[1] |
| Specificity Check: If unexpected kinase activity is observed, consider that a contaminating peptide might be acting as a substrate or inhibitor. Mass spectrometry can help identify these contaminants.[1] | |
| Run Blank Reactions: Include control reactions with all components except the IGF1R-tide peptide to measure the background signal from the buffer and enzyme preparation.[1] | |
| Inactive Enzyme or Substrate | Verify Reagent Activity: Check the activity of the recombinant IGF-1R kinase domain and ensure the substrate peptide is not degraded. |
| Suboptimal ATP Concentration | Optimize ATP Levels: The concentration of ATP can significantly impact kinase activity. Titrate ATP to find the optimal concentration for your assay. |
| Inhibitor Controls | Use a Known Inhibitor: Employ a known IGF1R inhibitor to confirm that the observed kinase activity is specific to IGF1R.[1] |
Data Presentation
Table 1: Impact of Peptide Purity on Apparent IC50 Values in a Competitive Binding Assay
This table provides hypothetical data to illustrate how peptide purity can influence experimental outcomes. Actual results may vary.
| Peptide Purity | Apparent IC50 (nM) | Signal-to-Noise Ratio | Interpretation |
| >98% | 5 | 15 | Accurate determination of binding affinity with high confidence.[1] |
| 90% | 15 | 8 | The presence of non-binding or low-affinity impurities leads to an overestimation of the IC50. The lower signal-to-noise ratio reduces the assay's sensitivity.[1] |
| <80% | >50 | 3 | High levels of impurities significantly skew the dose-response curve, making accurate IC50 determination impossible. The low signal-to-noise ratio indicates poor assay performance.[1] |
Table 2: Potential Impact of Different Impurity Types on Assay Results
| Impurity Type | Potential Impact on Binding Assays | Potential Impact on Kinase Assays |
| Deletion Peptides | May have altered binding affinity, leading to inaccurate IC50 values. Can act as competitive inhibitors.[1] | May not be phosphorylated, leading to an underestimation of kinase activity.[1] |
| Truncated Peptides | Often exhibit lower binding affinity and can compete with the full-length peptide, affecting dose-response curves.[1] | May not be recognized by the kinase, resulting in a lower signal.[1] |
| Modified Peptides | Can alter the peptide's conformation and binding characteristics.[1] | The modification site might be critical for kinase recognition, leading to reduced or no phosphorylation.[1] |
| Residual Solvents | Can alter pH and ionic strength, affecting binding kinetics.[1] | Can denature the kinase or interfere with the enzymatic reaction.[1] |
| Cross-Contamination | An unrelated peptide with affinity for IGF1R could lead to false-positive results.[1] | A contaminating peptide that is a kinase substrate would generate a false-positive signal.[1] |
Experimental Protocols
Protocol 1: IGF1R Competitive Binding Assay
This protocol is designed to determine the binding affinity of an IGF1R-tide peptide by measuring its ability to compete with a labeled ligand for binding to the IGF-1 receptor.[1]
Materials:
-
IGF-1R coated microplates
-
Labeled IGF-1 (e.g., biotinylated or radiolabeled)
-
IGF1R-tide peptide of known concentration and purity (>95% recommended)[1]
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Reagent (e.g., Streptavidin-HRP for biotinylated ligand)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a dilution series of the IGF1R-tide peptide in Assay Buffer.
-
Add a fixed concentration of the labeled IGF-1 to all wells except the blank.
-
Add the different concentrations of the IGF1R-tide peptide to the wells. Include a control with no unlabeled peptide (maximum signal) and a blank with no labeled ligand (background).[1]
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).[1]
-
Wash the plate three times with Wash Buffer.[1]
-
Add the Detection Reagent and incubate as recommended.[1]
-
Wash the plate three times with Wash Buffer.[1]
-
Add the Substrate and incubate until color develops.[1]
-
Stop the reaction with Stop Solution.[1]
-
Read the absorbance at the appropriate wavelength.[1]
-
Plot the absorbance against the log of the IGF1R-tide concentration and determine the IC50 value.[1]
Protocol 2: IGF1R Kinase Assay
This protocol measures the phosphorylation of a substrate peptide by the IGF-1R kinase domain.[1]
Materials:
-
Recombinant IGF-1R kinase domain
-
IGF1R-tide substrate peptide (>98% purity recommended)[1]
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Phospho-specific antibody for the substrate peptide
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
ELISA plate
-
Wash Buffer, Substrate, and Stop Solution as in the binding assay
-
Plate reader
Procedure:
-
Coat the ELISA plate with the IGF1R-tide substrate peptide.
-
Block the plate to prevent non-specific binding.[1]
-
Prepare the kinase reaction mixture containing the IGF-1R kinase domain and ATP in Kinase Reaction Buffer.
-
Add the kinase reaction mixture to the wells and incubate to allow for phosphorylation.
-
Wash the plate to remove the kinase and ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and read the absorbance.
Visualizations
References
IGF1Rtide peptide stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of IGF1Rtide peptide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2][3][4] When stored properly in a dry, dark, and cold environment, lyophilized peptides can be stable for several years.[1] For short-term storage of a few days to weeks, it is acceptable to keep the lyophilized peptide at room temperature.[5][6]
Q2: How should I reconstitute the this compound peptide?
It is recommended to reconstitute the this compound peptide in a 25 mM Tris-HCl, pH 7.5 solution to a final concentration of 1mg/mL. For peptides with residues susceptible to oxidation (like C, M, or W), using deoxygenated sterile buffers is advisable.[2] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation, which can decrease peptide stability.[2][5]
Q3: What is the stability of this compound peptide in solution?
Once reconstituted, the this compound peptide solution is significantly less stable than its lyophilized form. For short-term use, the solution can be stored at 4°C for up to a week.[2] For longer-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] A reconstituted solution of this compound is stable for at least 6 months when stored at -20°C.
Q4: Which factors can negatively impact the stability of my this compound peptide solution?
Several factors can degrade the peptide in solution:
-
Repeated Freeze-Thaw Cycles: These cycles can physically damage the peptide structure. It is highly recommended to prepare single-use aliquots.[2]
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds. A pH range of 5-6 is generally recommended for storing peptide solutions to prolong their shelf life.[5]
-
Oxidation: Peptides containing Cysteine (C), Methionine (M), or Tryptophan (W) are susceptible to oxidation from dissolved oxygen in the solution.[2]
-
Microbial Contamination: Using non-sterile solvents or improper handling can introduce microorganisms that degrade the peptide. Always use sterile buffers for reconstitution.[2]
-
Light Exposure: Peptides should be protected from intense light.[6]
Q5: My this compound peptide appears as a gel or is barely visible in the vial. Is this normal?
Yes, this can be normal. The apparent volume of lyophilized powder can vary between vials containing the same amount of peptide. Some peptides, especially short sequences, can be highly hygroscopic and may appear as a gel or be difficult to see.[6]
Data Presentation: Peptide Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide representative stability data for synthetic peptides under various storage conditions.
Table 1: Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Recommendations |
| -80°C | Several years | Optimal for long-term storage. [1][4] |
| -20°C | 1-2+ years | Recommended for long-term storage. [1][3] |
| 4°C | < 6 months | Suitable for short to medium-term storage.[1] |
| Room Temperature | Days to weeks | Acceptable for short-term handling and shipping.[3][5] |
Table 2: Stability of Peptides in Aqueous Solution
| Storage Temperature | Expected Stability | Recommendations |
| -80°C | Months to a year | Recommended for long-term storage of aliquots. Avoid freeze-thaw cycles.[2] |
| -20°C | Up to 6 months | Good for long-term storage of aliquots. Avoid frost-free freezers due to temperature fluctuations.[2][5] |
| 4°C | Up to 1 week | Suitable for immediate to short-term use.[2] |
| Room Temperature | Hours to a few days | Not recommended for storage. |
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Kinase Assay
| Possible Cause | Troubleshooting Steps |
| Inactive Kinase Enzyme | Use a new aliquot of the kinase or a batch with known activity. |
| Peptide Degradation | Reconstitute a fresh vial of this compound peptide. Ensure proper storage of the stock solution in aliquots at -20°C or below. |
| Incorrect Buffer Conditions | Verify the pH and composition of your assay buffer. The kinase buffer for IGF1R assays typically includes Tris, MgCl2, MnCl2, BSA, and DTT.[7] |
| Substrate or ATP Concentration Too Low | Optimize the concentrations of both the this compound peptide and ATP. The substrate concentration should ideally be at or near its Km value for the kinase. |
| Inhibitory Contaminants | Use high-purity reagents and sterile water for all buffers and solutions. |
Issue 2: High Background Signal in Kinase Assay
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Detection Reagent | Increase the number of wash steps after the kinase reaction and before detection. |
| Contaminated Reagents | Prepare fresh reagents and buffers. |
| Autofluorescence of Test Compounds (if screening inhibitors) | Include a control without the enzyme to subtract the background fluorescence from the compound itself. |
Experimental Protocols
Protocol: Stability Assessment of Reconstituted this compound by RP-HPLC
This protocol outlines a method to determine the stability of this compound in solution over time.
1. Materials:
- Reconstituted this compound peptide solution (e.g., 1 mg/mL in 25 mM Tris-HCl, pH 7.5)
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- UV detector (set to 214 nm or 280 nm)
2. Sample Preparation and Incubation:
- Prepare several identical aliquots of the reconstituted this compound peptide in separate vials.
- Store these aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).
- Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
3. HPLC Analysis:
- At each time point, remove one aliquot from each storage condition.
- Inject a standard volume of the peptide solution onto the HPLC column.
- Run a linear gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes.
- Monitor the elution profile with the UV detector. The intact this compound peptide will elute as a main peak at a specific retention time.
4. Data Analysis:
- For each chromatogram, integrate the area of the main peptide peak.
- Calculate the percentage of remaining intact peptide at each time point relative to the area of the peak at time 0.
- Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
IGF-1 Receptor (IGF-1R) Signaling Pathway
The this compound peptide is derived from the human IRS-1 protein, a key substrate for the IGF-1 receptor kinase. Upon activation by ligands like IGF-1, the receptor autophosphorylates and then phosphorylates downstream substrates like IRS-1 and Shc. This initiates major signaling cascades, including the PI3K/AKT pathway (regulating cell survival and growth) and the Ras/MAPK pathway (regulating cell proliferation and differentiation).[8][9][10]
Caption: IGF-1R signaling cascade relevant to this compound function.
Experimental Workflow for Peptide Stability Testing
This diagram illustrates the logical flow for assessing the stability of a reconstituted peptide.
Caption: Workflow for HPLC-based peptide stability analysis.
Troubleshooting Logic for Kinase Assays
This diagram provides a logical approach to troubleshooting common issues in kinase assays.
Caption: Decision tree for troubleshooting kinase assay issues.
References
- 1. HTScan® IGF-1 Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Customer Support and FAQ's | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. promega.com [promega.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Preventing IGF1Rtide Degradation in Solution
For researchers, scientists, and drug development professionals utilizing the IGF1Rtide peptide substrate, maintaining its integrity in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a synthetic peptide with the sequence KKKSPGEYVNIEFG. It serves as a substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase and is crucial for in vitro kinase assays. The stability of the peptide solution is critical because any degradation can lead to a decrease in the effective substrate concentration, resulting in inaccurate kinase activity measurements and unreliable experimental outcomes.
Q2: What are the primary ways in which this compound can degrade in solution?
A2: Like most peptides, this compound is susceptible to both chemical and physical degradation pathways in an aqueous environment.
-
Chemical Degradation: This involves the breaking or forming of covalent bonds. Key pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at acidic or alkaline pH.
-
Oxidation: The tyrosine (Y) residue in the this compound sequence is susceptible to oxidation.
-
Deamidation: The asparagine (N) residue can undergo deamidation, especially at neutral to alkaline pH.[1]
-
-
Physical Instability: This involves changes in the peptide's higher-order structure without altering its covalent bonds. The main concerns are:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, which are no longer effective substrates for the kinase.
-
Adsorption: The peptide can stick to the surface of storage vials, leading to a reduction in the concentration of the peptide in solution.
-
Q3: How do pH and temperature affect the stability of my this compound solution?
A3: Both pH and temperature are critical factors that significantly influence the rate of peptide degradation.
-
pH: Extreme pH values, both acidic and alkaline, can accelerate the hydrolysis of peptide bonds. For many peptides, a slightly acidic pH range of 4-6 is often optimal for minimizing hydrolysis.[2] Deamidation of asparagine is also highly pH-dependent and is generally faster at neutral and alkaline pH.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including those that lead to peptide degradation.[2] Therefore, it is crucial to store this compound solutions at low temperatures to minimize degradation.
Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?
A4: Proper preparation and storage are key to preventing degradation.
-
Reconstitution: Use high-purity, sterile solvents and buffers. A slightly acidic buffer (pH 5-6) is a good starting point for many peptides.[3] For peptides with a net positive charge like this compound (due to the three N-terminal lysines), dissolving in a slightly acidic solution can also aid solubility.
-
Storage of Stock Solutions: For long-term storage, it is highly recommended to store peptides in their lyophilized form at -20°C or -80°C.[2] Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or, for even greater stability, at -80°C.[3]
-
Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted working solutions for extended periods.
Q5: Can I add anything to my this compound solution to improve its stability?
A5: Yes, certain excipients can be used to enhance peptide stability.
-
Protease Inhibitors: If you are using the peptide in a complex biological sample like a cell lysate, the addition of a protease inhibitor cocktail is recommended to prevent enzymatic degradation.
-
Antioxidants: For peptides susceptible to oxidation, such as those containing tyrosine, adding antioxidants like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be beneficial, provided they do not interfere with your assay.
-
Cryoprotectants: For frozen stock solutions, adding a cryoprotectant like glycerol (B35011) (at 20-50%) can help to prevent damage from ice crystal formation during freezing and thawing.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to peptide degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal in kinase assay | Peptide degradation leading to a lower effective substrate concentration. | - Prepare a fresh working solution of this compound from a new aliquot of the frozen stock. - Verify the storage conditions of your lyophilized peptide and stock solutions (temperature, protection from moisture). - Perform a stability check of your peptide solution using HPLC (see Experimental Protocol 1). |
| Peptide aggregation. | - Visually inspect the solution for any turbidity or precipitate. - Perform a Thioflavin T assay to detect amyloid-like aggregates (see Experimental Protocol 2). - Try re-solubilizing the peptide, potentially with the aid of brief sonication. | |
| High variability between replicates | Inconsistent peptide concentration due to partial degradation or adsorption. | - Ensure thorough mixing of the stock solution after thawing and before making dilutions. - Consider using low-protein-binding microplates and pipette tips to minimize adsorption. - Prepare a master mix of your kinase assay reagents to ensure uniform distribution of the peptide. |
| Decreasing signal over time in a time-course experiment | Ongoing degradation of the peptide in the assay buffer at the experimental temperature. | - If possible, shorten the incubation time of the assay. - Assess the stability of this compound in your specific assay buffer at the experimental temperature. You may need to optimize the buffer composition (e.g., pH). - Prepare fresh peptide solution at multiple time points during a long experiment. |
Quantitative Data on Peptide Stability
Table 1: Effect of pH on the Half-Life of a Model Hexapeptide at 37°C
| pH | Half-life (days) | Degradation Pathway |
| 2.0 | 21 | Direct Hydrolysis |
| 5.0 | 125 | Cyclic Imide Formation |
| 7.4 | 15 | Cyclic Imide Formation |
| 9.0 | 2 | Cyclic Imide Formation |
| 12.0 | <0.1 | Direct Hydrolysis & Racemization |
Data adapted from studies on model peptides and intended for illustrative purposes.[1]
Table 2: Effect of Temperature on the Stability of a Lyophilized Peptide
| Storage Temperature | Estimated Stable Shelf-Life |
| Room Temperature (25°C) | Weeks to a few months |
| Refrigerated (4°C) | Several months to a year |
| Frozen (-20°C) | 1-2 years |
| Deep Frozen (-80°C) | Several years |
General stability guidelines for lyophilized peptides.[4][5]
Experimental Protocols
Protocol 1: Assessing this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the amount of intact this compound over time.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer of interest.
-
Divide the solution into several aliquots.
-
Store the aliquots under the conditions you wish to test (e.g., different temperatures).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot and immediately freeze it at -80°C to stop any further degradation until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Inject the samples from each time point onto the HPLC.
-
Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.
-
Integrate the area of the intact peptide peak for each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Protocol 2: Detection of this compound Aggregation using Thioflavin T (ThT) Assay
This protocol describes a method to detect the formation of amyloid-like fibrillar aggregates.
Methodology:
-
Reagent Preparation:
-
Thioflavin T (ThT) Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Assay Buffer: Use a buffer compatible with your peptide and experimental conditions (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Prepare your this compound samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at the desired temperature, with or without shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time compared to the control indicates the formation of amyloid-like aggregates.
-
Plot fluorescence intensity versus time to monitor the kinetics of aggregation.
-
Visualizations
Caption: IGF-1R signaling pathway and the origin of this compound.
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
- 1. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
addressing lot-to-lot variability of IGF1Rtide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common issue of lot-to-lot variability of IGF1Rtide. Consistent and reproducible experimental outcomes are critical, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide whose sequence is derived from the human insulin (B600854) receptor substrate 1 (IRS-1).[1][2] Specifically, it comprises the amino acid sequence KKKSPGEYVNIEFG, which corresponds to residues 891-902 of human IRS-1.[2][3] Its primary application is as a substrate in in vitro kinase assays to measure the activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases.[1][2] It is also a valuable tool for high-throughput screening (HTS) of potential kinase inhibitors.[1]
Q2: What is lot-to-lot variability and why is it a concern for this compound?
A2: Lot-to-lot variability refers to the differences in the composition and purity of a reagent, in this case, this compound, between different manufacturing batches.[4] For synthetic peptides, this variability can arise from truncated by-products of the synthesis process, even if the gross peptide content is similar.[5] This is a significant concern because impurities can directly impact experimental results by acting as inhibitors or competing substrates for the kinase, leading to inconsistent and unreliable data.[6][7]
Q3: What are the common impurities found in synthetic peptides like this compound?
A3: Common impurities in synthetic peptides include:
-
Deletion Peptides: Sequences missing one or more amino acids.[6]
-
Truncated Peptides: Incomplete sequences at either the N- or C-terminus.[6]
-
Modified Peptides: Peptides with unintended chemical alterations such as deamidation or oxidation, or remnants of protecting groups from synthesis.[6]
-
Process-Related Impurities: Residual solvents (e.g., TFA), salts, and other reagents used during synthesis and purification.[6][8]
Q4: How can I assess the purity of my this compound lot?
A4: The most common and reliable methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][8] The Certificate of Analysis (CoA) provided by the manufacturer should detail the purity of the specific lot. For critical applications, independent verification of purity is recommended.[6]
Q5: What is the recommended purity level for this compound in different applications?
A5: The required purity level depends on the sensitivity of the assay. For quantitative kinase assays and binding studies, a purity of >95% is recommended, with >98% being advisable for highly sensitive applications to minimize interference from impurities.[6][9][10] For less sensitive, non-quantitative applications, a lower purity may be acceptable.[10]
Troubleshooting Guides
Issue 1: High Background Signal or Poor Reproducibility in Kinase Assays
-
Possible Cause: Contaminating peptides in a lower-purity lot of this compound may be acting as substrates for the kinase, leading to an artificially high background signal.[6] Variability in the concentration of these impurities between lots can lead to poor reproducibility.
-
Troubleshooting Steps:
-
Verify Peptide Purity: Review the Certificate of Analysis (CoA) for your this compound lot. For kinase assays, a purity of >95% is recommended.[6][10]
-
Run Blank Reactions: Include control reactions with all components except for this compound to determine the background signal from the buffer and enzyme preparation.[6]
-
Use a Known Inhibitor: A known IGF-1R inhibitor can be used to confirm that the observed kinase activity is specific to IGF-1R.[6]
-
Consider a New Lot: If the issue persists, consider testing a new lot of this compound with a higher purity specification.
-
Issue 2: Lower Than Expected Kinase Activity or IC50 Values
-
Possible Cause: An impurity in the this compound lot may be inhibiting the kinase, leading to an underestimation of its activity or an overestimation of an inhibitor's potency (lower IC50).[6] Alternatively, the presence of non-peptide impurities could be affecting the enzyme's function.
-
Troubleshooting Steps:
-
Confirm Peptide Identity and Purity: Use Mass Spectrometry (MS) to confirm the molecular weight of the peptide and HPLC to assess its purity.[8]
-
Perform a Dose-Response Curve: Titrate the concentration of this compound in your assay to ensure you are working within the linear range of the substrate.
-
Check for Interfering Substances: Review the CoA for information on residual solvents or salts that could be inhibiting the kinase.
-
Test a Different Lot: Comparing the performance of a new, high-purity lot can help determine if the issue is lot-specific.
-
Data Presentation
Table 1: Impact of this compound Purity on Kinase Assay Parameters
| Purity Level | Potential Impact on Kinase Activity | Potential Impact on IC50 of Inhibitors | Recommended Application |
| >98% | Most accurate and reproducible results | Most reliable determination of inhibitor potency | Quantitative kinase assays, HTS, clinical research[9][10] |
| >95% | Generally reliable results, minor variability possible | Reliable IC50 values for most applications | In-vitro bioassays, enzymology, quantitative studies[9][10] |
| 85-95% | Increased risk of variability and altered kinetics | May lead to inaccurate IC50 values | Non-quantitative or semi-quantitative studies[10] |
| <85% | High risk of inaccurate and irreproducible data | Not recommended | Not recommended for most applications |
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Lots
Objective: To verify the identity and purity of a new lot of this compound before use in experiments.
Methodology:
-
Reconstitution: Reconstitute the lyophilized this compound powder in 25 mM Tris-HCl, pH 7.5, to a final concentration of 1 mg/mL.[3] Aliquot and store at -20°C to avoid freeze-thaw cycles.[3]
-
Mass Spectrometry (MS) Analysis:
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Inject the reconstituted this compound onto a suitable HPLC system.
-
Run a gradient elution to separate the target peptide from any impurities.
-
Determine the purity by calculating the area of the main peak relative to the total area of all peaks.[8]
-
Protocol 2: In Vitro IGF-1R Kinase Assay
Objective: To measure the activity of IGF-1R using this compound as a substrate.
Methodology:
-
Plate Preparation: Coat a 96-well plate with a solution of this compound.
-
Kinase Reaction:
-
Add the kinase reaction mixture, including the IGF-1R enzyme and ATP, to the wells.
-
Incubate for 30-60 minutes at 30°C to allow for phosphorylation.[6]
-
-
Detection:
-
Wash the plate to remove the kinase and ATP.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated form of this compound and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the appropriate substrate for the enzyme.
-
Stop the reaction and read the absorbance or luminescence. The signal intensity is proportional to the amount of phosphorylated substrate.[6]
-
Mandatory Visualizations
Caption: IGF-1R Signaling Pathway.
Caption: Quality Control Workflow for New Lots.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound ≥95% (HPLC) | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. alchemypeptide.com [alchemypeptide.com]
- 8. jpt.com [jpt.com]
- 9. qinglishangmao.com [qinglishangmao.com]
- 10. biocat.com [biocat.com]
Validation & Comparative
A Researcher's Guide to Validating IGF1Rtide Phosphorylation in Assays
For researchers, scientists, and drug development professionals, accurately measuring the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF1R) is critical for understanding its role in cellular signaling and for the development of novel therapeutics. This guide provides a comprehensive comparison of common assay formats for validating the phosphorylation of IGF1Rtide, a well-established substrate for IGF1R kinase activity.
The IGF1R signaling pathway is a key regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[1][2] A crucial step in activating this pathway is the autophosphorylation of the IGF1R kinase domain, which then phosphorylates downstream substrates like Insulin Receptor Substrate 1 (IRS-1). This compound is a synthetic peptide derived from the phosphorylation site of human IRS-1, making it an excellent tool for in vitro kinase assays.[1]
This guide will delve into the most common methods for assessing this compound phosphorylation, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
Comparison of Assay Formats for this compound Phosphorylation
Several assay formats are available to measure the phosphorylation of this compound by IGF1R. The choice of assay depends on factors such as the required throughput, sensitivity, cost, and the specific research question being addressed. The most prevalent methods include ELISA, radiometric assays, and luminescence-based assays like ADP-Glo.
| Assay Format | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| ELISA | Immobilized this compound is phosphorylated by IGF1R. A phospho-specific antibody detects the phosphorylated peptide, and a secondary antibody conjugated to an enzyme generates a colorimetric or chemiluminescent signal. | High specificity, non-radioactive, relatively easy to perform. | Multiple wash steps can increase variability, potential for antibody cross-reactivity. | Medium to High | Moderate |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into this compound. | "Gold standard" for kinase activity, highly sensitive and direct. | Requires handling of radioactive materials and specialized equipment, waste disposal concerns. | Low to Medium | High |
| Luminescence (ADP-Glo) | Measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. | Homogeneous "add-and-read" format, high sensitivity, high throughput, non-radioactive. | Indirect measurement of phosphorylation, potential for interference from compounds that affect luciferase. | High | Moderate to High |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A FRET-based assay where a europium cryptate-labeled anti-phospho antibody and an allophycocyanin (APC)-labeled substrate are used. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. | Homogeneous format, high throughput, good sensitivity, ratiometric measurement reduces well-to-well variability. | Requires a specific plate reader, potential for compound interference with the FRET signal. | High | High |
Quantitative Performance of IGF1R Kinase Assays
The performance of a kinase assay is often evaluated using metrics like the Z'-factor and signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for high-throughput screening (HTS).[3]
| Assay Format | Reported Z'-Factor | Reported Signal-to-Background (S/B) Ratio | Reference |
| ADP-Glo | ≥ 0.6 | At least 6 | [2] |
| HTRF | Not explicitly reported for IGF1R, but generally suitable for HTS. | Not explicitly reported for IGF1R. | [4] |
| Radiometric | Not typically used for HTS, but provides a robust signal. | High, due to direct detection of incorporated radioactivity. | [5] |
| ELISA | Can be optimized for HTS, with Z' > 0.5. | Dependent on antibody affinity and substrate concentration. |
Performance of IGF1R Inhibitors in Different Assay Formats
The potency of known IGF1R inhibitors, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the assay format and conditions.
| Inhibitor | Assay Format | Reported IC50 (nM) | Reference |
| Linsitinib (OSI-906) | Cell-free assay | 35 | [6] |
| NVP-AEW541 | Cell-free assay | 150 | [6] |
| BMS-754807 | Cell-free assay | 1.8 | [6] |
| Ceritinib | Cell-free assay | 8 | [6] |
| Staurosporine | Radiometric | 560 | [5] |
| Compound C100 | HTRF | 1000 | [4] |
| Indole derivatives | Recombinant enzyme assay | 200 - 3600 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key IGF1R phosphorylation assays.
ELISA-Based this compound Phosphorylation Assay
-
Coating: Coat a 96-well plate with this compound peptide and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: Add the kinase reaction mix containing IGF1R enzyme, ATP, and kinase buffer to the wells. Include test compounds at various concentrations. Incubate for 30-60 minutes at 30°C.
-
Detection: Wash the plate and add a phospho-IGF1Rtide specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Radiometric this compound Phosphorylation Assay
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), IGF1R enzyme, and this compound substrate.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
ADP-Glo™ Luminescence-Based Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing IGF1R kinase, this compound substrate, and ATP in kinase buffer. Add test compounds as needed. Incubate at room temperature for 60 minutes.[8]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[8]
-
Readout: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in IGF1R signaling and the experimental workflows.
Caption: Simplified IGF-1R signaling pathway leading to phosphorylation of IRS-1.
Caption: General experimental workflow for an in vitro kinase assay.
Alternative Substrates for IGF1R Kinase Assays
While this compound is a highly specific and widely used substrate, other generic tyrosine kinase substrates can also be employed.
| Substrate | Description | Advantages | Disadvantages |
| This compound | A 14-amino acid peptide derived from the human IRS-1 protein.[1] | High specificity for IGF1R, leading to more biologically relevant results. | May not be suitable for screening a broad range of unrelated kinases. |
| Poly(Glu, Tyr) 4:1 | A random polymer of glutamic acid and tyrosine. | Broadly applicable to many tyrosine kinases, cost-effective. | Lacks specificity, which can lead to off-target effects in complex lysates; batch-to-batch variability.[9] |
| KVEKIGEGTYGVVYK | A generic tyrosine kinase peptide substrate.[10] | Can be used for a wide range of tyrosine kinases.[10] | Less specific than this compound, potentially lower affinity for IGF1R. |
Conclusion
Validating this compound phosphorylation is a cornerstone of IGF1R-targeted research and drug discovery. The choice of assay format should be carefully considered based on the specific experimental goals, available resources, and desired throughput. ELISA and luminescence-based assays like ADP-Glo offer high-throughput, non-radioactive alternatives to the traditional radiometric method. For researchers focused on high-throughput screening, the ADP-Glo and HTRF platforms provide robust and reliable options. When comparing inhibitors, it is crucial to be aware that IC50 values can differ between assay formats, emphasizing the need for consistent methodology when ranking compound potency. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate assay to advance their understanding of IGF1R signaling and develop effective therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. Screening for small molecule inhibitors of insulin-like growth factor receptor (IGF-1R) kinase: comparison of homogeneous time-resolved fluorescence and 33P-ATP plate assay formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Kinase Assays: IGF1Rtide vs. Biotinylated Substrates
For researchers and drug development professionals, the selection of an appropriate substrate is a critical step in designing robust and reliable kinase assays. This guide provides an objective comparison between a specific, sequence-defined peptide substrate, IGF1Rtide, and the broader class of biotinylated peptide substrates. We will delve into their respective performance characteristics, provide detailed experimental protocols, and illustrate key concepts with diagrams to aid in your decision-making process.
At a Glance: Key Differences and Performance Metrics
This compound is a synthetic peptide derived from a known phosphorylation site on Insulin Receptor Substrate 1 (IRS-1), a natural substrate of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] Its sequence is optimized for specificity towards IGF-1R. Biotinylated substrates, on the other hand, are peptides that have been chemically modified with a biotin (B1667282) tag. This tag allows for versatile assay formats based on the high-affinity interaction between biotin and streptavidin.
The choice between these two types of substrates often depends on the specific goals of the assay, such as high-throughput screening for inhibitors, detailed kinetic studies, or substrate identification.
| Feature | This compound | Biotinylated Substrates |
| Specificity | High for IGF-1R and related kinases. The defined sequence mimics a natural substrate. | Variable. Depends on the peptide sequence. Can be designed for specific kinases or as generic substrates. |
| Assay Formats | Primarily used in formats that detect phosphorylation directly, such as radiometric assays ([³²P]-ATP or [³³P]-ATP) or luminescence-based ADP detection.[1][2][3] | Highly versatile. The biotin tag enables various detection methods, including ELISA, fluorescence polarization (FP), TR-FRET, and AlphaScreen, often leveraging streptavidin-coated plates or beads. |
| Sensitivity | High sensitivity can be achieved, particularly with radiometric detection. | Generally high sensitivity, which can be amplified through enzyme-conjugated streptavidin. |
| Ease of Use | Relatively straightforward, with established protocols for IGF-1R. | Can be more complex due to the additional steps of binding to streptavidin and subsequent detection, but offers flexibility in assay design. |
| Cost | The cost of the synthetic peptide can be a factor. | Cost can vary depending on the peptide sequence and biotinylation method. |
| Potential for Interference | Peptide purity is critical; impurities can act as substrates or inhibitors, leading to skewed results.[4] | Endogenous biotin in samples can cause interference. Non-specific binding to streptavidin-coated surfaces is a possibility. |
| Typical Z'-factor * | Not widely reported in direct comparisons. | Can achieve Z'-factors >0.7, indicating excellent assay robustness for high-throughput screening. |
Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Signaling Pathway and Experimental Workflow
To provide context for the application of these substrates, the following diagrams illustrate the IGF-1R signaling pathway and a generalized workflow for a kinase assay.
Experimental Protocols
Below are detailed protocols for performing kinase assays with this compound and a generic biotinylated peptide substrate. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: this compound Kinase Assay (Radiometric Filter Binding)
This protocol is adapted for a standard radiometric assay to measure the activity of IGF-1R.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate (e.g., Ac-KKKSPGEYVNIEFG-NH2)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]-ATP
-
10 mM ATP stock solution
-
0.5% Phosphoric acid
-
Phosphocellulose P81 paper
-
Methanol
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a stock solution of this compound in sterile distilled water. Prepare the [γ-³³P]-ATP assay cocktail by mixing the 10 mM ATP stock with [γ-³³P]-ATP in Kinase Assay Buffer to the desired specific activity and final concentration (the final ATP concentration is often at or near the Km for the kinase).
-
Enzyme Dilution: Dilute the active IGF-1R enzyme to the desired working concentration in Kinase Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Kinase Assay Buffer
-
This compound substrate (final concentration typically 250 µM)
-
Test compound or vehicle (e.g., DMSO)
-
Diluted IGF-1R enzyme
-
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]-ATP assay cocktail. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 0.5% phosphoric acid.
-
Substrate Capture: Spot an aliquot (e.g., 20 µL) of the stopped reaction mixture onto a phosphocellulose P81 paper strip.
-
Washing: Wash the P81 paper strips four times for 4 minutes each in 0.425% phosphoric acid, followed by a final wash in methanol. This removes unincorporated [γ-³³P]-ATP.
-
Detection: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Biotinylated Peptide Kinase Assay (ELISA Format)
This protocol describes a common method for measuring kinase activity using a biotinylated substrate and a phospho-specific antibody in an ELISA format.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated peptide substrate
-
Active Kinase
-
Kinase Reaction Buffer (containing ATP and MgCl₂)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in TBS)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Substrate Immobilization: Dilute the biotinylated peptide substrate in Wash Buffer and add it to the wells of the streptavidin-coated plate. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Aspirate the substrate solution and wash the wells 3 times with Wash Buffer to remove any unbound peptide.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour to prevent non-specific binding.
-
Kinase Reaction: Wash the wells again. Add the Kinase Reaction Buffer containing the active kinase, ATP, and the test compound or vehicle. Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Washing: Stop the reaction by aspirating the kinase solution and washing the wells 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add the diluted phospho-specific primary antibody to each well and incubate for 1-2 hours.
-
Secondary Antibody Incubation: Wash the wells. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the wells. Add TMB substrate and incubate until sufficient color develops.
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
Conclusion
Both this compound and biotinylated substrates are valuable tools for the study of kinase activity. This compound offers high specificity for IGF-1R and is well-suited for established assay formats like radiometric detection. Biotinylated substrates provide exceptional versatility, enabling a wide range of detection methods that can be adapted for high-throughput screening and other applications. The optimal choice will depend on the specific research question, available instrumentation, and desired assay performance characteristics. Careful consideration of the advantages and disadvantages of each, as outlined in this guide, will facilitate the development of robust and reliable kinase assays.
References
Unveiling the Specificity of IGF1Rtide: A Comparative Analysis of its Cross-Reactivity with Receptor Tyrosine Kinases
For researchers and drug development professionals navigating the complex landscape of kinase signaling, understanding the specificity of peptide substrates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of IGF1Rtide, a synthetic peptide substrate derived from Insulin Receptor Substrate 1 (IRS-1), with a panel of receptor tyrosine kinases (RTKs). Through an examination of available experimental data and detailed protocols, this document serves as a critical resource for designing robust kinase assays and interpreting experimental outcomes.
This compound is widely utilized as a substrate for in vitro kinase assays targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key mediator of cell growth, proliferation, and survival.[1] However, the intricate nature of cellular signaling pathways, characterized by significant crosstalk between different RTKs, necessitates a thorough evaluation of this compound's specificity.[2] This guide delves into the cross-reactivity of this compound with other RTKs, presenting available data in a comparative format to aid in experimental design and data interpretation.
Quantitative Comparison of this compound Phosphorylation by Various RTKs
While comprehensive, direct comparative studies profiling this compound against a wide array of RTKs are limited in publicly available literature, existing data and product information from commercial suppliers indicate that this compound can be phosphorylated by kinases other than IGF-1R. The following table summarizes the known and potential cross-reactivity based on available information. It is important to note that the absence of data for a specific RTK does not necessarily imply a lack of cross-reactivity.
| Receptor Tyrosine Kinase (RTK) | Gene Symbol | Known Substrate for this compound | Supporting Evidence/Comments |
| Insulin-like Growth Factor 1 Receptor | IGF1R | Yes | Primary and intended target. This compound is derived from its natural substrate, IRS-1.[1] |
| Insulin Receptor | INSR | Yes | High structural homology and shared downstream signaling pathways with IGF-1R suggest INSR can phosphorylate this compound.[2] |
| RET Receptor Tyrosine Kinase | RET | Yes | Commercially available information explicitly states that this compound can be used as a substrate for RET kinase assays. |
| Fms-like Tyrosine Kinase 1 | FLT1 (VEGFR1) | Potential | Mentioned as a kinase for which this compound can be utilized as a substrate in some commercial literature. |
| Janus Kinase 2 | JAK2 | Potential | Listed as a kinase that can utilize this compound as a substrate in some commercial datasheets. |
| Epidermal Growth Factor Receptor | EGFR | No direct evidence | While both are RTKs, their substrate specificities can differ significantly. No direct evidence found for efficient phosphorylation of this compound by EGFR. |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | No direct evidence | Belongs to a different RTK subfamily than IGF-1R, suggesting potential differences in substrate recognition. |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | No direct evidence | Different subfamily of RTKs with distinct signaling roles. |
| Fibroblast Growth Factor Receptor 1 | FGFR1 | No direct evidence | Different subfamily of RTKs with distinct signaling roles. |
Experimental Protocols
To facilitate the independent verification of this compound's specificity and to aid in the development of reliable kinase assays, detailed protocols for in vitro kinase assays are provided below. These protocols are based on established methodologies and can be adapted for various detection formats.
Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP
This method provides a direct and quantitative measure of substrate phosphorylation.
Materials:
-
Recombinant active kinase (e.g., IGF-1R, Insulin Receptor, EGFR, etc.)
-
This compound peptide (KKKSPGEYVNIEFG)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific RTK of interest, and this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
To compare the cross-reactivity, perform the assay with identical concentrations of this compound and ATP, and normalized amounts of each kinase. The relative amount of incorporated radioactivity will indicate the efficiency of this compound as a substrate for each kinase.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This commercially available assay from Promega offers a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4]
Materials:
-
Recombinant active kinase
-
This compound peptide
-
Kinase reaction buffer (provided with the kit or a compatible buffer)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the kinase, this compound, and ATP in the appropriate kinase reaction buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using luciferase.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
By testing a panel of RTKs under the same conditions, the relative luminescence can be used to compare their ability to phosphorylate this compound.
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's function and the experimental approaches to assess its specificity, the following diagrams are provided.
References
A Comparative Guide to IGF1Rtide and Other Commercially Available IGF-1R Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IGF1Rtide with other commercially available peptide substrates for the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer and metabolic disease research. This document offers a qualitative comparison of substrate sequences, alongside comprehensive experimental protocols for radiometric and luminescence-based kinase assays to facilitate your research and development efforts.
Introduction to IGF-1R Signaling
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1][2][3] Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling events, predominantly through the PI3K/Akt and Ras/MAPK pathways, which are critical for normal physiological processes and are often dysregulated in various diseases, including cancer.[4][5]
The initial and critical step in the IGF-1R signaling cascade is the recruitment and phosphorylation of substrate proteins by the activated receptor kinase.[2][5] The primary and most well-characterized substrates of IGF-1R are the Insulin Receptor Substrate (IRS) proteins, particularly IRS-1 and IRS-2.[6][7] These large docking proteins contain multiple tyrosine phosphorylation sites that, when phosphorylated, serve as binding sites for various downstream signaling molecules containing SH2 domains, thereby propagating the signal.[7]
dot
Caption: IGF-1R Signaling Pathway.
Comparison of Commercially Available IGF-1R Peptide Substrates
The in vitro study of IGF-1R kinase activity relies on the use of specific peptide substrates. While full-length protein substrates like IRS-1 are physiologically relevant, synthetic peptides offer convenience, reproducibility, and higher purity for kinase assays. This compound is a commercially available peptide substrate specifically designed for IGF-1R kinase assays. Below is a comparison of this compound with other commercially available peptides that could potentially be used as substrates for tyrosine kinases.
| Substrate Name | Amino Acid Sequence | Origin / Design Rationale | Potential for IGF-1R Phosphorylation |
| This compound | KKKSPGEYVNIEFG[8][9][10] | Derived from human IRS-1 (residues 891-902), the primary endogenous substrate of IGF-1R.[8][9] | High. Specifically designed and validated for IGF-1R kinase assays. |
| Abltide | EAIYAAPFAKKK[11] or KKGEAIYAAPFA-NH2[12] | Substrate for Abelson tyrosine kinase (Abl).[11][12] | Potential. Contains a tyrosine residue (Y) within a sequence context that could be recognized by other tyrosine kinases. |
| Src Substrate Peptide | KVEKIGEGTYGVVYK[13][14] | Based on p34cdc2 (amino acid 6-20), a known substrate for Src family kinases.[13][14] | Potential. Contains a tyrosine residue (Y) and is used as a generic substrate for various tyrosine kinases. |
Note on Substrate Selection:
-
Specificity: For assays requiring high specificity for IGF-1R, this compound is the most appropriate choice due to its derivation from the natural substrate, IRS-1.
-
Generic Kinase Assays: For broader tyrosine kinase inhibitor screening, generic substrates like the Src Substrate Peptide may be useful. However, hits should be confirmed with a more specific substrate like this compound to ensure they target IGF-1R.
-
Cross-Reactivity: When using substrates like Abltide or Src Substrate Peptide, it is important to consider the possibility of cross-reactivity with other tyrosine kinases that may be present in a sample.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable kinase assay results. Below are protocols for two common assay formats for measuring IGF-1R kinase activity.
Experimental Workflow: In Vitro Kinase Assay
dot
Caption: General workflow for an in vitro kinase assay.
Protocol 1: Radiometric IGF-1R Kinase Assay using [γ-³³P]-ATP
This method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto the peptide substrate.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]-ATP
-
Unlabeled ATP
-
Phosphoric Acid (0.5% and 0.425%)
-
Methanol
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a stock solution of this compound in sterile distilled water.
-
Prepare a stock solution of unlabeled ATP.
-
Prepare the [γ-³³P]-ATP/unlabeled ATP mix to the desired specific activity and final concentration in Kinase Assay Buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, active IGF-1R enzyme, and this compound substrate. If testing inhibitors, add the compound at this stage.
-
Initiate the reaction by adding the [γ-³³P]-ATP mix. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.
-
Allow the P81 paper to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Luminescence-based IGF-1R Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a stock solution of this compound in sterile distilled water.
-
Prepare a stock solution of ATP.
-
-
Assay Reaction:
-
In a white-walled multi-well plate, add the Kinase Assay Buffer, active IGF-1R enzyme, and this compound substrate. If testing inhibitors, add the compound at this stage.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).
-
-
Termination and Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Conclusion
This compound is a highly specific and relevant substrate for in vitro IGF-1R kinase assays due to its origin from the natural substrate, IRS-1. While other commercially available tyrosine kinase substrates like Abltide and Src Substrate Peptide may be phosphorylated by IGF-1R, their use may compromise assay specificity. The choice of substrate should be guided by the specific experimental goals. The detailed radiometric and luminescence-based assay protocols provided in this guide offer robust methods for quantifying IGF-1R kinase activity, enabling researchers to advance their studies in drug discovery and signal transduction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uniprot.org [uniprot.org]
- 3. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 6. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. sinobiological.com [sinobiological.com]
- 9. This compound ≥95% (HPLC) [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. innopep.com [innopep.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
Signaling Pathway Context: The Interplay of IGF-1R and PTP1B
An Objective Comparison of In Vitro Assays: IGF1Rtide for Kinase Activity vs. PTP1B Activity
For researchers, scientists, and drug development professionals investigating the insulin (B600854) and insulin-like growth factor 1 (IGF-1) signaling pathways, selecting the appropriate in vitro assay is critical. This guide provides a detailed comparison between two key types of assays used in this field: kinase assays utilizing the this compound peptide substrate and phosphatase assays targeting Protein Tyrosine Phosphatase 1B (PTP1B).
While both are integral to studying the same signaling cascade, they measure opposing enzymatic activities and are used to screen for different classes of molecular inhibitors. This compound is a synthetic peptide substrate used to measure the activity of tyrosine kinases like the IGF-1 Receptor (IGF-1R)[1][2]. Conversely, PTP1B is a phosphatase enzyme, and assays targeting it measure its ability to dephosphorylate substrates[3][4][5]. Understanding their distinct roles and the methodologies for their assessment is fundamental for drug discovery in metabolic diseases and oncology.
The IGF-1R and PTP1B have a yin-yang relationship within the insulin/IGF-1 signaling pathway. Upon ligand binding, the IGF-1R (a receptor tyrosine kinase) autophosphorylates, initiating downstream signaling through cascades like the PI3K/Akt and Ras/MAPK pathways, which regulate cell survival, growth, and metabolism[1][6][7]. PTP1B acts as a negative regulator by dephosphorylating and thereby inactivating the insulin receptor and its substrates, effectively dampening the signal[4][5][8][9].
Comparison of In Vitro Assay Principles and Methodologies
The fundamental difference between these assays lies in the enzymatic reaction being measured. An this compound-based assay quantifies the addition of a phosphate (B84403) group to the peptide by a kinase, whereas a PTP1B assay quantifies the removal of a phosphate group from a substrate by the PTP1B phosphatase.
| Feature | This compound Kinase Assay | PTP1B Phosphatase Assay |
| Assay Target | Tyrosine Kinase (e.g., IGF-1R, RET)[1][2] | Protein Tyrosine Phosphatase 1B (PTP1B)[3][4] |
| Principle | Measures the transfer of a phosphate group from ATP to the this compound peptide substrate. | Measures the cleavage of a phosphate group from a phosphorylated substrate by PTP1B.[10] |
| Typical Substrate | This compound (KKKSPGEYVNIEFG)[11] | p-Nitrophenyl Phosphate (pNPP) or a phosphopeptide.[9][10][12] |
| Detection Method | Radioactivity ([³³P]-ATP), Fluorescence, or Colorimetric (ELISA-based).[11][13] | Colorimetric (e.g., pNPP product at 405 nm; Malachite Green for free phosphate).[9][10][14] |
| Endpoint | Amount of phosphorylated peptide. | Amount of dephosphorylated product or free phosphate. |
| Application | Screening for and characterization of kinase inhibitors .[1] | Screening for and characterization of phosphatase inhibitors .[9] |
| Throughput | Can be adapted for high-throughput screening (HTS).[1] | Readily adaptable for high-throughput screening (HTS).[15] |
Experimental Protocols
Below are representative protocols for each assay type, providing a clear view of the distinct experimental steps involved.
This compound Kinase Assay Protocol (ELISA-based)
This protocol measures the phosphorylation of the this compound substrate by the IGF-1R kinase.[13]
-
Plate Coating: Coat a 96-well ELISA plate with this compound substrate peptide and incubate.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Kinase Reaction: Prepare a reaction mixture containing the IGF-1R kinase domain, ATP, and the test compound (potential inhibitor) in a kinase reaction buffer.
-
Incubation: Add the kinase reaction mixture to the wells and incubate (e.g., 30-60 minutes at 30°C) to allow for peptide phosphorylation.
-
Detection:
-
Wash the plate to remove ATP and the kinase.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated this compound. Incubate.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate.
-
-
Signal Generation: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated substrate.
PTP1B Phosphatase Assay Protocol (pNPP-based)
This colorimetric assay uses p-nitrophenyl phosphate (pNPP) as a substrate to measure PTP1B activity.[9][12]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA). Prepare pNPP substrate solution in the buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the test compound (potential PTP1B inhibitor), and the pNPP substrate.
-
Enzyme Addition: Add the human recombinant PTP1B enzyme to each well to initiate the reaction. Include controls without the enzyme (background) and without the inhibitor (maximum activity).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). During this time, PTP1B will hydrolyze pNPP to p-nitrophenol.
-
Reaction Termination: Stop the reaction by adding a strong base, such as 1 M NaOH. This also enhances the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to PTP1B activity.
Conclusion
-
This compound assays are designed to quantify the activity of tyrosine kinases and are primarily used to screen for kinase inhibitors . The peptide itself is a tool—a substrate—for this purpose.
-
PTP1B assays directly measure the enzymatic activity of the PTP1B phosphatase and are used to screen for phosphatase inhibitors .
The choice between these assays depends entirely on the therapeutic strategy. Researchers aiming to inhibit the proliferative signals downstream of IGF-1R would employ an this compound-based kinase assay to find IGF-1R inhibitors. Conversely, those seeking to enhance insulin sensitivity by preventing the deactivation of the insulin receptor would use a PTP1B assay to identify potent PTP1B inhibitors. Both assay types are robust, adaptable to high-throughput formats, and essential tools in the development of targeted therapies for cancer and metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Validating IGF1Rtide as a Specific Substrate for the Insulin-like Growth Factor-1 Receptor (IGF-1R)
For researchers, scientists, and drug development professionals, the accurate assessment of kinase activity is paramount. This guide provides a comprehensive comparison of IGF1Rtide as a specific substrate for the Insulin-like Growth Factor-1 Receptor (IGF-1R), supported by experimental data and detailed protocols.
This compound, a synthetic peptide derived from the human insulin (B600854) receptor substrate 1 (IRS-1), has emerged as a valuable tool for in vitro kinase assays, particularly for high-throughput screening (HTS) of potential IGF-1R inhibitors.[1] Its sequence corresponds to the phosphorylation site Tyr895 of IRS-1, a key downstream signaling molecule of the IGF-1R.[1] This guide will delve into the specificity of this compound, compare its performance with other potential substrates, and provide detailed methodologies for its use.
Performance Comparison of IGF-1R Substrates
The specificity of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. While direct comparative kinetic data for a wide range of synthetic peptides against IGF-1R is limited in publicly available literature, the preferential recognition of the Tyr-895 site of IRS-1 by IGF-1R provides a strong rationale for the specificity of this compound.
One study reported the kinetic constants for this compound as a substrate for the IGF-1R tyrosine kinase domain, demonstrating its utility in quantifying enzyme activity.[1]
| Substrate | Sequence | Kₘ (μM) | kcat/Kₘ (M⁻¹min⁻¹) | Reference |
| This compound | Ac-KKKSPGEYVNIEFG-NH₂ | 26 ± 3.9 | 2.6 x 10³ | [1] |
While the insulin receptor (IR) and IGF-1R are highly homologous, they exhibit distinct preferences for phosphorylation sites on IRS-1. The IR preferentially phosphorylates peptides based on Tyr-987 or Tyr-727 of IRS-1. In contrast, the IGF-1R preferentially recognizes the Tyr-895 site, which is the sequence mimicked by this compound. This inherent specificity of the IGF-1R catalytic domain for the Tyr-895 site underscores the suitability of this compound as a specific substrate for studying IGF-1R activity.
IGF-1R Signaling Pathway and Experimental Workflows
To understand the context in which this compound is utilized, it is crucial to visualize the IGF-1R signaling pathway and the experimental workflows for its validation.
IGF-1R Signaling Pathway
The diagram above illustrates the two major signaling cascades initiated by IGF-1 binding to its receptor: the PI3K/Akt pathway, primarily involved in cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation. This compound's sequence is derived from IRS-1, a key adaptor protein that links the activated IGF-1R to these downstream pathways.
Experimental Protocols
Accurate and reproducible experimental design is critical for validating this compound as a specific substrate. Below are detailed protocols for key in vitro assays.
Protocol 1: In Vitro IGF-1R Kinase Assay (Radiometric)
This protocol measures the incorporation of ³³P from [γ-³³P]ATP into this compound by the IGF-1R kinase.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
10 mM MgCl₂
-
10 mM MnCl₂
-
[γ-³³P]ATP
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microfuge tube on ice. For a 25 µL reaction, add:
-
5 µL of Kinase Assay Buffer (5x)
-
5 µL of this compound (to a final concentration of 250 µM)
-
5 µL of diluted active IGF-1R enzyme
-
5 µL of distilled H₂O
-
-
Initiate the reaction by adding 5 µL of [γ-³³P]ATP solution (final concentration at or near the Kₘ for ATP).
-
Incubate the reaction mixture at 30°C for 15-40 minutes. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.
-
Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
A blank control reaction excluding the substrate should be performed to determine background radiation.
Protocol 2: In Vitro IGF-1R Kinase Assay (ADP-Glo™ Luminescence)
This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Active IGF-1R enzyme
-
This compound peptide substrate
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Set up the kinase reaction in a white-walled multi-well plate. For a 5 µL reaction, add:
-
1 µL of test compound or vehicle (5% DMSO)
-
2 µL of enzyme solution (containing active IGF-1R)
-
2 µL of substrate/ATP mix (containing this compound and ATP)
-
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
General Kinase Assay Workflow
Protocol 3: Competitive Binding Assay
This assay determines the ability of this compound to compete with a labeled ligand for binding to the IGF-1R, thereby assessing its binding affinity.
Materials:
-
IGF-1R-coated microplates
-
Labeled IGF-1 (e.g., biotinylated or radiolabeled)
-
This compound peptide of known concentration
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Reagent (e.g., streptavidin-HRP for biotinylated ligand)
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Add serial dilutions of this compound to the wells of the IGF-1R-coated microplate.
-
Add a fixed concentration of labeled IGF-1 to all wells.
-
Include control wells with no unlabeled peptide (maximum signal) and wells with a high concentration of unlabeled IGF-1 (non-specific binding).
-
Incubate the plate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with Wash Buffer to remove unbound ligands.
-
Add the Detection Reagent and incubate as recommended.
-
Wash the plate three times with Wash Buffer.
-
Add the substrate and incubate until color develops.
-
Stop the reaction with Stop Solution.
-
Read the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the binding affinity of this compound.
Competitive Binding Assay Workflow
Conclusion
The available data strongly supports the validation of this compound as a specific and reliable substrate for in vitro IGF-1R kinase assays. Its sequence, derived from the preferred phosphorylation site of IGF-1R on its natural substrate IRS-1, provides a basis for its specificity. The provided kinetic data and detailed experimental protocols offer a solid foundation for researchers to utilize this compound in their studies of IGF-1R activity and in the screening of potential inhibitors. Further research providing direct quantitative comparisons with other synthetic peptides will continue to refine our understanding of IGF-1R substrate specificity.
References
A Researcher's Guide to Selecting an IGF1R-Targeting Peptide Supplier
An objective comparison of key quality and performance metrics for commercially available IGF1R-targeting peptides (IGF1Rtides).
The Insulin-like Growth Factor 1 Receptor (IGF1R) is a critical signaling hub involved in cell growth, proliferation, and survival.[1][2][3] Its role in various pathologies, particularly cancer, has made it a significant target for therapeutic development.[4][5][6] Researchers investigating the IGF1R pathway rely on high-quality synthetic peptides, either as receptor antagonists or as tools for assay development.[7][8] The purity, identity, and functional activity of these peptides are paramount for generating reliable and reproducible data.
However, with numerous commercial suppliers, choosing the right source can be challenging. This guide provides a framework for comparing IGF1Rtide suppliers by outlining essential quality control data and functional validation experiments. The following sections present hypothetical data for three fictional suppliers—Supplier A , Supplier B , and Supplier C —to illustrate the key performance indicators that researchers should consider.
Supplier-Provided Quality Control Data
Reputable suppliers provide a Certificate of Analysis (CoA) with fundamental data on peptide quality. The primary metrics are purity, as determined by High-Performance Liquid Chromatography (HPLC), and identity, confirmed by Mass Spectrometry (MS).[9][10][11]
-
Purity (HPLC): This technique separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[12][13] A higher purity percentage indicates a more homogeneous sample.
-
Identity (Mass Spec): This analysis confirms that the synthesized peptide has the correct molecular weight, verifying its amino acid sequence.[10]
Table 1: Comparison of Supplier-Reported Quality Control Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98% | >95% | >98% |
| Identity (MS) | Correct Mass | Correct Mass | Correct Mass |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | White Lyophilized Powder |
| Solubility | Water | Water | Water |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Performance Comparison
While a CoA is essential, it does not guarantee biological activity. Researchers should perform their own validation experiments or request more detailed data from suppliers. Here, we compare the peptides based on their binding affinity to IGF1R and their functional ability to inhibit receptor signaling.
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the real-time binding kinetics between a ligand (the peptide) and an analyte (the IGF1R protein).[14][15] This method determines the equilibrium dissociation constant (K_d), where a lower K_d value signifies a higher binding affinity.[15]
Table 2: Comparative Binding Affinity (SPR) of IGF1Rtides
| Parameter | Supplier A | Supplier B | Supplier C |
| Equilibrium Dissociation Constant (K_d) | 15 nM | 55 nM | 18 nM |
| Association Rate (k_a) (1/Ms) | 2.5 x 10^5 | 1.1 x 10^5 | 2.2 x 10^5 |
| Dissociation Rate (k_d) (1/s) | 3.75 x 10^-3 | 6.05 x 10^-3 | 3.96 x 10^-3 |
Note: This data is hypothetical and for illustrative purposes only.
Based on this hypothetical data, the peptide from Supplier A demonstrates the highest binding affinity for IGF1R, followed closely by Supplier C .
The ultimate test of an this compound antagonist is its ability to inhibit IGF1R signaling within a cellular context. A common method is to measure the inhibition of IGF-1-induced receptor phosphorylation or downstream pathway activation.[16] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of peptide required to inhibit 50% of the biological response. A lower IC50 value indicates higher potency.
Table 3: Comparative Functional Activity (Cell-Based IC50) of IGF1Rtides
| Parameter | Supplier A | Supplier B | Supplier C |
| IC50 (Phospho-IGF1R ELISA) | 32 nM | 150 nM | 85 nM |
Note: This data is hypothetical and for illustrative purposes only.
In this functional assay, the peptide from Supplier A is the most potent inhibitor of IGF1R signaling, aligning with its high binding affinity. The peptide from Supplier B shows significantly lower activity.
Visualizing Key Pathways and Workflows
Understanding the biological context and the experimental process is crucial for interpreting this data. The following diagrams, generated using Graphviz, illustrate the IGF1R signaling pathway and a typical experimental workflow for supplier validation.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed methods for the key validation experiments are provided below.
-
Objective: To confirm the purity and molecular weight of the supplied peptide.
-
Methodology:
-
Purity (RP-HPLC):
-
Reconstitute the lyophilized peptide in an appropriate solvent (e.g., sterile water or 0.1% TFA in water).
-
Inject 10-20 µg of the peptide onto a C18 reverse-phase column.
-
Elute the peptide using a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor absorbance at 214 nm to detect peptide bonds.[9]
-
Calculate purity by integrating the area of the main peptide peak relative to the total area of all peaks.[12]
-
-
Identity (LC-MS):
-
Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra for the main eluting peak.
-
Compare the observed molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence.
-
-
-
Objective: To determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_d) of the peptide binding to IGF1R.
-
Methodology:
-
Immobilize recombinant human IGF1R extracellular domain onto a sensor chip (e.g., CM5 chip) via amine coupling.[17]
-
Prepare a series of peptide concentrations (e.g., 1 nM to 500 nM) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions sequentially over the sensor surface, from lowest to highest concentration.
-
Monitor the binding response (in Resonance Units, RU) in real-time.[14]
-
After each injection, allow for a dissociation phase where buffer flows over the chip.
-
Regenerate the sensor surface between different peptide samples if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_d (K_d = k_d / k_a).
-
-
Objective: To measure the peptide's ability to inhibit IGF-1-induced IGF1R phosphorylation in a cellular context.
-
Methodology:
-
Culture cells known to overexpress IGF1R (e.g., MCF-7 breast cancer cells) in 96-well plates until confluent.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Prepare a dose-response curve of the this compound. Pre-incubate the cells with varying concentrations of the peptide for 1 hour.
-
Stimulate the cells with a constant, sub-maximal concentration of recombinant human IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately lyse the cells and use the lysate in a sandwich ELISA kit designed to detect phosphorylated IGF1R (pY1135/1136).
-
Develop the ELISA and read the absorbance.
-
Plot the absorbance against the peptide concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
This guide outlines a systematic approach for comparing this compound suppliers. Based on the hypothetical data presented, Supplier A offers a superior product, exhibiting high purity, the strongest binding affinity, and the most potent functional activity. While Supplier C provides a product with similar purity, its slightly lower affinity and functional potency make it a secondary choice. The product from Supplier B is significantly less effective and would not be recommended for rigorous research applications.
By combining supplier-provided data with independent experimental validation, researchers can confidently select a high-quality IGF1R-targeting peptide that will ensure the accuracy and impact of their scientific findings.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IGF1 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective natural inhibitors targeting IGF-1R by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF-1R peptide vaccines/mimics inhibit the growth of BxPC3 and JIMT-1 cancer cells and exhibit synergistic antitumor effects with HER-1 and HER-2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. apexpeptidesupply.com [apexpeptidesupply.com]
- 11. puritychems.com [puritychems.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A viral insulin-like peptide inhibits IGF-1 receptor phosphorylation and regulates IGF1R gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
Safety Operating Guide
Safeguarding Laboratory Integrity: Standard Operating Procedures for the Disposal of IGF-1R Peptides
Researchers and drug development professionals handling Insulin-like Growth Factor 1 Receptor (IGF-1R) peptides must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Given that specific disposal guidelines for "IGF1R tide" are not available and the term is likely a typographical error for "peptide," the following procedures are based on established best practices for the disposal of research-grade peptides and biomedical waste.
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for the specific IGF-1R peptide. If an SDS is not available, the substance should be treated as a hazardous chemical. Adherence to institutional and local regulations is mandatory, and consultation with your organization's Environmental Health & Safety (EHS) department is a critical step in ensuring compliance.[1][2]
Immediate Safety and Handling Protocols
Prior to disposal, ensure all necessary personal protective equipment (PPE) is in use to minimize exposure risk.
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][3]
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.[1][3]
-
Respiratory Protection: When handling lyophilized peptide powders, which can become airborne, work within a fume hood or biosafety cabinet.[1]
All handling of IGF-1R peptides should be confined to a designated and clean laboratory area to prevent cross-contamination.[1]
Disposal of Liquid and Solid IGF-1R Peptide Waste
The proper disposal method depends on whether the waste is in liquid or solid form. All waste must be treated as hazardous laboratory chemical waste.[4]
For liquid waste containing IGF-1R peptides, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before final disposal.[3]
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: Prepare a 1 M solution of Sodium Hydroxide (NaOH) or a 10% bleach solution.
-
Inactivate Peptide Waste: Carefully add the liquid IGF-1R peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3] For some peptides, a longer duration of at least 24 hours may be recommended for complete hydrolysis.[5]
-
Neutralization (if applicable): If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[3][5]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[3] Always verify with your institution's EHS department before any drain disposal. [3] If drain disposal is not permitted, the inactivated and neutralized solution should be collected in a designated hazardous waste container.
Quantitative Data for Liquid Waste Inactivation
| Parameter | Recommendation | Purpose |
| Inactivation Reagent | 1 M NaOH or 10% Bleach Solution | Denatures and inactivates the peptide. |
| Waste-to-Reagent Ratio | 1:10 (Waste:Inactivation Solution) | Ensures sufficient reagent for complete inactivation.[3] |
| Minimum Contact Time | 30-60 minutes | Allows for complete deactivation of the peptide.[3] |
| Final pH for Aqueous Waste | 5.5 - 9.0 | Neutral pH is generally required for drain disposal.[3][5] |
Solid waste contaminated with IGF-1R peptides includes items such as pipette tips, gloves, and empty vials.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[3] This container should be distinct from regular trash.[1]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and may require additional labeling as "Pharmaceutical Waste" or "Biohazard" depending on institutional policies.[6]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]
-
Disposal: Coordinate with your institution's EHS department for the scheduled pickup and disposal by a licensed hazardous waste contractor.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of IGF-1R peptide waste.
Caption: Workflow for the safe disposal of IGF-1R peptide waste.
References
Personal protective equipment for handling IGF1Rtide
Essential Safety and Handling Guide for IGF1Rtide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that the chemical, physical, and toxicological properties of this product have not been thoroughly investigated, it is imperative to observe normal laboratory precautions and treat the substance with due caution.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for similar research compounds.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Required to shield against dust particles and potential splashes of solutions. Should meet recognized safety standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Essential to prevent skin contact. Double-gloving is recommended for enhanced protection.[1][3] Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is necessary to protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Chemical Fume Hood | All handling of the lyophilized powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |
| Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent the inhalation of fine particles.[2] |
Operational Plan: Handling and Disposal
Adherence to a strict operational and disposal plan is critical for ensuring personnel safety and preventing environmental contamination.
Experimental Protocols
Reconstitution of Lyophilized Powder:
This compound is typically supplied as a lyophilized powder.[5][6]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the desired amount of powder quickly in a chemical fume hood.
-
Reconstitute the peptide in a suitable buffer, such as 25 mM Tris-HCl, pH 7.5, to a final concentration of 1mg/mL.[5][7]
-
If the peptide is difficult to dissolve, sonication may be used.
Storage:
-
Lyophilized Powder: Store at -20°C for up to one year.[5][6]
-
In Solution: For optimal performance, it is recommended to make and use fresh solutions.[6] If necessary, aliquot the reconstituted solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[1][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial.
| Waste Type | Disposal Container | Procedure |
| Unused Solid this compound | Labeled Hazardous Waste Container | Collect all solid waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled Hazardous Waste Bag | Place all disposable items that have come into contact with this compound into a designated hazardous waste bag. |
| Solutions of this compound | Labeled Liquid Hazardous Waste Container | Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. |
All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[1]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. This compound ≥95% (HPLC) [sigmaaldrich.com]
- 6. sinobiological.com [sinobiological.com]
- 7. This compound ≥95% (HPLC) [b2b.sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
